molecular formula C11H15ClN2O2 B1470956 tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate CAS No. 1820717-60-9

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Cat. No.: B1470956
CAS No.: 1820717-60-9
M. Wt: 242.7 g/mol
InChI Key: UEUZXSSXADYLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a pyridine ring system substituted with chloro and methyl groups at the 2 and 5 positions, respectively, and is protected by a tert-butoxycarbonyl (Boc) carbamate group at the 4 position. This molecular architecture is commonly employed in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. The reactive sites on the pyridine ring make it a valuable scaffold for constructing targeted compound libraries. The chloro substituent serves as a handle for further functionalization via cross-coupling reactions, while the Boc protecting group can be selectively removed under mild acidic conditions to reveal a free amine, enabling diverse synthetic pathways. This compound is related to other research compounds such as tert-butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate and tert-butyl (2-chloro-5-nitropyridin-4-yl)carbamate , which share similar structural features and research applications. As with all such intermediates, this compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to handling and employ appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-methylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUZXSSXADYLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of a reliable and scalable synthesis pathway for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale behind the chosen synthetic route, offers detailed experimental protocols, and presents relevant quantitative data to ensure reproducibility and scalability.

Introduction: The Significance of Boc-Protected Aminopyridines in Drug Discovery

Substituted pyridines are a cornerstone of many pharmaceuticals due to their ability to engage in a variety of biological interactions. The introduction of a chlorine atom can significantly modulate the electronic properties and metabolic stability of the pyridine ring, making chloro-substituted pyridines valuable scaffolds in drug design.[1] The 4-amino group on the pyridine ring often serves as a crucial pharmacophore or a handle for further chemical elaboration.

To facilitate multi-step syntheses and prevent unwanted side reactions, the amino group is often protected. The tert-butoxycarbonyl (Boc) protecting group is widely employed for this purpose due to its ease of introduction, stability across a broad range of reaction conditions, and mild deprotection protocols.[2][3] The target molecule, this compound, is therefore a versatile intermediate for the synthesis of complex molecules, including potent enzyme inhibitors and other biologically active compounds.[4]

The Synthetic Pathway: A Four-Step Approach

The synthesis of this compound is efficiently achieved through a four-step sequence starting from the readily available 3-methylpyridine. This pathway is designed for high yield and purity, with each step building upon the previous one to construct the target molecule with precision.

Synthesis_Pathway A 3-Methylpyridine B 2-Chloro-5-methylpyridine-1-oxide A->B Oxidation & Chlorination C 2-Chloro-5-methyl-4-nitropyridine-1-oxide B->C Nitration D 2-Chloro-5-methylpyridin-4-amine C->D Catalytic Hydrogenation E This compound D->E Boc Protection

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-5-methylpyridine-1-oxide

The initial step involves the conversion of 3-methylpyridine to 2-chloro-5-methylpyridine-1-oxide. This transformation is a critical foundation for the subsequent regioselective nitration. The N-oxide is synthesized to activate the pyridine ring for electrophilic substitution and to direct the incoming nitro group to the 4-position.

Experimental Protocol:

A detailed protocol for the direct conversion of 3-methylpyridine to 2-chloro-5-methylpyridine-1-oxide is a multi-step process in itself, often proceeding through the formation of 3-methylpyridine N-oxide followed by chlorination. A common method for the N-oxidation of pyridines involves the use of an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The subsequent chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃).

Step 2: Nitration of 2-Chloro-5-methylpyridine-1-oxide

This step introduces the nitro group at the 4-position of the pyridine ring. The presence of the N-oxide group is crucial for this regioselectivity, as it deactivates the 2- and 6-positions towards electrophilic attack and activates the 4-position.

Mechanistic Insight:

The nitration of pyridine N-oxides proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The electron-donating character of the N-oxide oxygen directs the electrophilic attack to the 4-position.

Experimental Protocol:

To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, 56.4 g of 2-chloro-5-methylpyridine-1-oxide is slowly added. The reaction mixture is then stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture is carefully poured into ice water. The pH is adjusted to 2-3 with a sodium carbonate solution. The resulting yellow solid is collected by filtration and washed with ice water. The filtrates are combined and extracted with hot chloroform. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide.[5]

Step 3: Catalytic Hydrogenation to 2-Chloro-5-methylpyridin-4-amine

The simultaneous reduction of both the nitro group and the N-oxide is efficiently achieved through catalytic hydrogenation. This step is a key transformation that sets the stage for the final Boc protection.

The Choice of Catalyst:

Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of nitroarenes.[6] Platinum catalysts are known for their high activity and selectivity in reducing nitro groups without affecting other sensitive functional groups, such as the chloro-substituent on the pyridine ring.[7] The carbon support provides a high surface area for the dispersion of the platinum nanoparticles, maximizing the catalytic efficiency.[7]

Experimental Protocol:

A glass pressure reactor is charged with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitropyridine-1-oxide and 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) under an argon atmosphere.[8] 320 ml of ethanol is added as the solvent. The reactor is sealed and purged three times with argon, followed by pressurizing with hydrogen gas to 3 bar. The reaction is stirred for 20 hours at 30°C. Upon completion, the reactor is purged with argon, and the reaction mixture is filtered through celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 2-chloro-5-methylpyridin-4-amine.[8]

Step 4: Boc Protection of 2-Chloro-5-methylpyridin-4-amine

The final step involves the protection of the newly formed amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

The Role of DMAP:

While the Boc protection can proceed with a standard base, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the amine.[8]

Mechanistic Insight:

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O.[9] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butanol.

Experimental Protocol:

To a solution of 2-chloro-5-methylpyridin-4-amine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), is added di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield (%)Purity (%)Reference
22-Chloro-5-methylpyridine-1-oxide2-Chloro-5-methyl-4-nitropyridine-1-oxideConc. HNO₃, Conc. H₂SO₄80-[5]
32-Chloro-5-methyl-4-nitropyridine-1-oxide2-Chloro-5-methylpyridin-4-amineH₂, Pt/C catalyst, EthanolQuantitative97.5 (HPLC)[8]
42-Chloro-5-methylpyridin-4-amineThis compound(Boc)₂O, DMAP (cat.)>95 (Typical)>95[10]

Conclusion

The described four-step synthesis provides an efficient and well-documented pathway to this compound. The methodology leverages fundamental organic reactions, including electrophilic aromatic substitution, catalytic hydrogenation, and nucleophilic acyl substitution, to construct the target molecule with high yield and purity. The strategic use of an N-oxide intermediate for regioselective nitration and the robust catalytic hydrogenation are key to the success of this synthesis. The final Boc-protected product is a valuable intermediate for the development of novel therapeutics, underscoring the importance of this synthetic route in the field of drug discovery.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

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  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
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  • ChemRxiv. Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

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Sources

An In-depth Technical Guide to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring with a chloro leaving group and a Boc-protected amine, makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications, grounded in established scientific principles and supported by relevant literature.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Justification
Molecular Formula C₁₁H₁₅ClN₂O₂[1]
Molecular Weight 242.70 g/mol [1]
CAS Number 1820717-60-9[1]
Appearance Expected to be a white to off-white solidGeneral property of similar organic compounds
Melting Point Not available (predicted to be in the range of 100-150 °C)Based on the melting point of the precursor and similar Boc-protected compounds[2][3]
Boiling Point Not available (predicted to be >300 °C)High molecular weight and polar nature suggest a high boiling point
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in waterPredicted based on the presence of both polar (carbamate, pyridine) and non-polar (tert-butyl, methyl) groups[3]

Synthesis

The most logical and commonly employed method for the synthesis of this compound is the protection of the primary amino group of 2-chloro-5-methylpyridin-4-amine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for protecting amines.[4]

Synthetic Scheme

Synthesis_of_tert_Butyl_2_chloro_5_methylpyridin_4_ylcarbamate 2-chloro-5-methylpyridin-4-amine 2-chloro-5-methylpyridin-4-amine Product This compound 2-chloro-5-methylpyridin-4-amine->Product Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product Reactivity Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH / Pd catalyst) Start->Buchwald Deprotection Boc Deprotection (Acid, e.g., TFA) Start->Deprotection Product_Suzuki Aryl-substituted pyridine Suzuki->Product_Suzuki Product_Buchwald Amino-substituted pyridine Buchwald->Product_Buchwald Product_Deprotection 2-chloro-5-methylpyridin-4-amine Deprotection->Product_Deprotection

Sources

A Comprehensive Technical Guide to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of functionalized heterocyclic compounds is paramount. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of biologically active molecules. This guide provides an in-depth technical overview of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate , a key building block whose structural motifs are of significant interest to medicinal chemists. Its unique combination of a chlorinated pyridine core, a methyl substituent, and a Boc-protected amine offers a versatile platform for the synthesis of complex molecular architectures.

This document will delve into the fundamental properties, synthesis, and applications of this compound, with a focus on providing practical insights for researchers in the field. The information presented herein is grounded in established scientific principles and supported by authoritative sources to ensure accuracy and reliability.

Core Compound Identification and Properties

The foundational step in working with any chemical entity is its unambiguous identification. This compound is registered under the CAS (Chemical Abstracts Service) number 1820717-60-9 .[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective use in synthesis and for predicting its behavior in biological systems. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1820717-60-9[1]
Molecular Formula C₁₁H₁₅ClN₂O₂[1]
Molecular Weight 242.70 g/mol [1]
Purity >95%[1]
SMILES CC1=C(NC(=O)OC(C)(C)C)C=C(Cl)N=C1[1]

These properties provide a snapshot of the molecule's size, composition, and purity, which are essential for stoichiometric calculations and for ensuring the reproducibility of experimental results.

Strategic Importance in Drug Discovery

The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutical agents. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[2] The carbamate group, protected by a tert-butoxycarbonyl (Boc) group, offers a stable yet readily deprotectable nitrogen source, a common strategy in multi-step organic synthesis.[3][4]

The pyridine scaffold itself is a well-established pharmacophore found in numerous FDA-approved drugs.[2] The methyl group at the 5-position can influence the compound's steric and electronic properties, potentially impacting its binding affinity and selectivity for biological targets.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the protection of the amino group of a precursor molecule. A generalized synthetic workflow is outlined below.

Synthesis_Workflow 2-chloro-5-methylpyridin-4-amine 2-chloro-5-methylpyridin-4-amine Reaction_Vessel Reaction in suitable solvent (e.g., THF, DCM) 2-chloro-5-methylpyridin-4-amine->Reaction_Vessel Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)₂O Di-tert-butyl_dicarbonate->Reaction_Vessel Purification Workup and Purification (e.g., Chromatography) Reaction_Vessel->Purification Product This compound Purification->Product Application_Workflow Start tert-Butyl 2-chloro- 5-methylpyridin-4-ylcarbamate Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Coupling Nucleophilic Substitution at C2-position Start->Coupling Intermediate Functionalized Pyridine Intermediate Deprotection->Intermediate Coupling->Intermediate Final_Product Biologically Active Target Molecule Intermediate->Final_Product

Sources

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Function and Therapeutic Relevance of Substituted Pyridine Carbamates

Topic: tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate Core Focus: Elucidation of the compound's role as a synthetic intermediate and the mechanism of action of the resulting therapeutic agents, exemplified by direct Factor Xa inhibitors. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is not an end-product therapeutic agent but rather a sophisticated chemical intermediate pivotal in the synthesis of pharmacologically active molecules. Its structure combines a substituted pyridine core—a common motif in modern drugs—with a tert-butoxycarbonyl (Boc) protecting group. This guide elucidates the compound's primary role in chemical synthesis and provides an in-depth analysis of the mechanism of action for the class of drugs it enables: direct oral anticoagulants (DOACs). Using the well-documented Factor Xa inhibitor, Edoxaban, as a primary exemplar, this document details the biochemical pathways, molecular interactions, and the experimental validation systems that define the therapeutic effect originating from such foundational building blocks.

The Strategic Role in Pharmaceutical Synthesis

The specified compound's utility lies not in direct biological interaction but in its role as a precisely engineered building block. Its structure is a testament to the principles of modern medicinal chemistry, where protecting groups are used to facilitate complex molecular assembly.

The Pyridine Core and the Boc Protecting Group

The 2-chloro-5-methylpyridine moiety serves as the foundational scaffold. Pyridine rings are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions with biological targets. The tert-butyl carbamate (Boc) group is one of the most common protecting groups for amines in organic synthesis.[1][2] Its function is to temporarily render the amine at the 4-position of the pyridine ring unreactive, allowing other parts of the molecule to be modified without interference.[3] Once the desired synthetic steps are complete, the Boc group is removed under acidic conditions to reveal the free amine, which is then available for a final reaction to create the active pharmaceutical ingredient (API).[3]

Conceptual Synthetic Pathway

The synthesis of a complex drug like a Factor Xa inhibitor involves a multi-step process. The Boc-protected pyridine intermediate is introduced to build a key part of the final molecule. After its integration, the Boc group is cleaved, and the final functional moieties are attached. This strategic use of protecting groups is fundamental to achieving high yields and purity in the final product.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final API Synthesis A Starting Materials (e.g., 2-chloro-5-methylpyridin-4-amine) B Boc Protection (Addition of (Boc)2O) A->B Reaction C This compound (Stable Intermediate) B->C Formation E Coupling Reaction C->E D Other Synthetic Fragments D->E F Boc-Protected Drug Precursor E->F G Boc Deprotection (e.g., Trifluoroacetic Acid) F->G Cleavage H Final Coupling / Modification G->H Activation I Active Pharmaceutical Ingredient (API) (e.g., Factor Xa Inhibitor) H->I Final Product

Caption: Conceptual workflow for the use of a Boc-protected intermediate in API synthesis.

Mechanism of Action: Direct Factor Xa Inhibition

While the intermediate itself is inert, it is a precursor to potent drugs like Edoxaban, a direct, selective, and reversible inhibitor of activated Factor X (Factor Xa).[4][5]

The Blood Coagulation Cascade and the Central Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot to stop bleeding.[6] This cascade has two main initiating pathways: the intrinsic (contact activation) and extrinsic (tissue factor) pathways. Both pathways converge at the activation of Factor X to Factor Xa.[7][8] Factor Xa then plays a pivotal role in the common pathway, where it forms the prothrombinase complex that converts prothrombin (Factor II) into thrombin (Factor IIa).[9][10] Thrombin is the final key enzyme that cleaves soluble fibrinogen into insoluble fibrin strands, which polymerize to form a stable blood clot.[10]

Due to its position at the convergence of two pathways and its direct role in thrombin generation, Factor Xa is a prime target for anticoagulant therapy.[8][11]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIa Factor XIa XII->XIa IXa Factor IXa XIa->IXa Xa Factor Xa (Activated Stuart-Prower Factor) IXa->Xa TF Tissue Factor VIIa Factor VIIa TF->VIIa VIIa->Xa Thrombin Thrombin (Factor IIa) Xa->Thrombin Catalyzes (with Factor Va) Edoxaban Edoxaban (Direct Xa Inhibitor) Edoxaban->Xa INHIBITS Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin G A Compound Synthesis (from Intermediate) B In Vitro Screening - Enzyme Inhibition (Potency) - Plasma Clotting Assays - Selectivity Panel A->B Test C Pharmacokinetics (PK) (Animal Models) - Absorption - Distribution - Metabolism - Excretion B->C Proceed if Potent & Selective F Lead Optimization (Structure-Activity Relationship) B->F Data for Optimization D In Vivo Efficacy (Thrombosis Models) C->D Determine Dosing E In Vivo Safety (Bleeding Time Models) C->E Determine Dosing G Candidate Drug Selection D->G Evaluate Efficacy E->G Evaluate Safety F->A Iterate

Caption: A self-validating workflow for the preclinical evaluation of a novel anticoagulant.

Conclusion

This compound represents a crucial, yet synthetically-focused, component in the development of advanced therapeutics. It has no direct mechanism of action itself; its significance is derived from its role as a protected intermediate that enables the efficient synthesis of complex APIs. The in-depth analysis of Edoxaban, a direct Factor Xa inhibitor, demonstrates the ultimate therapeutic purpose of such building blocks. By selectively and reversibly inhibiting Factor Xa at a critical juncture in the coagulation cascade, these final drug molecules provide effective anticoagulation for the prevention and treatment of thromboembolic disorders. The validation of this mechanism relies on a tiered system of in vitro and in vivo experiments that confirm potency, selectivity, efficacy, and safety, providing a clear pathway from chemical intermediate to life-saving medication.

References

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  • Samama, M. M., et al. (2011). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis, 106(5), 981-988.
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  • Wikipedia contributors. (2024). Edoxaban. Wikipedia.
  • ResearchGate. (n.d.).
  • de Paula, V. R., et al. (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. Molecules, 21(5), 656.
  • ARUP Laboratories. (2025). Direct Xa Inhibitor Levels | Test Fact Sheet. ARUP Consult.
  • Dr.Oracle. (2025). What is the coagulation cascade?. Retrieved from [Link]

  • Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(29), 21067-21072.
  • ResearchGate. (n.d.). In vitro anticoagulant and in vivo antithrombotic and bleeding effects...
  • ResearchGate. (n.d.).
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • ResearchGate. (n.d.). In vitro anticoagulant and in vivo antithrombotic and bleeding effects... | Download Scientific Diagram.

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An In-depth Technical Guide to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a key building block in modern medicinal chemistry. The document details its synthesis via the protection of 2-chloro-5-methylpyridin-4-amine, explores its chemical properties and reactivity, and highlights its strategic application in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a strategically important substituted pyridine derivative extensively utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. The presence of a Boc-protected amine, a chloro substituent, and a methyl group on the pyridine ring offers a versatile platform for a variety of chemical transformations.

The tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for the amino functionality, allowing for its selective deprotection under acidic conditions. The chloro atom at the 2-position and the methyl group at the 5-position introduce specific electronic and steric properties to the pyridine ring, influencing its reactivity and providing points for further functionalization, most notably through cross-coupling reactions. This multi-functional nature makes it a valuable synthon for the construction of diverse molecular libraries and the targeted synthesis of bioactive compounds.

Synthesis and Characterization

The primary route to this compound involves the protection of the commercially available 2-chloro-5-methylpyridin-4-amine.

Synthesis of the Precursor: 2-chloro-5-methylpyridin-4-amine

A common method for the synthesis of 2-chloro-5-methylpyridin-4-amine involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for a similar reaction is described in the literature.[1] In a typical procedure, a glass pressure reactor is charged with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium, a hydrogenation catalyst (e.g., Pt and Mo on activated carbon), and a solvent such as ethanol. The reaction is then carried out under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.[1]

Boc Protection of 2-chloro-5-methylpyridin-4-amine

The protection of the amino group of 2-chloro-5-methylpyridin-4-amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: Dissolve 2-chloro-5-methylpyridin-4-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base scavenges the acid generated during the reaction.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like DCM and THF are chosen because they are unreactive towards the reagents and readily dissolve both the starting material and the Boc anhydride.

  • Base: A non-nucleophilic base is crucial to prevent side reactions. Hindered amines like TEA and DIPEA are effective at scavenging the generated acid without competing with the amino group of the substrate in reacting with the Boc anhydride.

  • Temperature: The reaction is often carried out at 0 °C to room temperature to control the reaction rate and minimize potential side reactions.

Characterization Data

While specific, experimentally-derived spectroscopic data for the title compound is not widely published, the expected data can be inferred from similar structures.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR A singlet for the tert-butyl protons (~1.5 ppm), a singlet for the methyl protons (~2.2 ppm), two singlets for the aromatic protons, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the methyl carbon (~18 ppm), the aromatic carbons, and the carbonyl carbon of the carbamate (~153 ppm).
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.70 g/mol ).
IR Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-Cl stretching.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity of the Chloro Group: A Handle for Cross-Coupling

The chloro substituent at the 2-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.

Diagram 1: Key Cross-Coupling Reactions

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination Start_Suzuki This compound Product_Suzuki Aryl-substituted Pyridine Start_Suzuki->Product_Suzuki Pd catalyst, Base Reagent_Suzuki Ar-B(OR)₂ Reagent_Suzuki->Product_Suzuki Start_Buchwald This compound Product_Buchwald Amino-substituted Pyridine Start_Buchwald->Product_Buchwald Pd catalyst, Base, Ligand Reagent_Buchwald R¹R²NH Reagent_Buchwald->Product_Buchwald

Caption: Palladium-catalyzed cross-coupling reactions of the title compound.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing molecular diversity and building complex biaryl structures.

Experimental Protocol (General):

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound, the boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

3.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the pyridine ring with a primary or secondary amine. This reaction is invaluable for the synthesis of substituted aminopyridines, which are common motifs in kinase inhibitors.

Experimental Protocol (General):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-type precatalyst), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene, dioxane, or THF.

  • Reaction: Heat the mixture to the required temperature (usually 80-120 °C) and stir until completion.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Reactivity of the Boc-Protected Amine

The Boc group is stable under a wide range of reaction conditions, including those used for many cross-coupling reactions. This orthogonality is a key feature of its utility. The Boc group can be readily removed under acidic conditions to liberate the free amine.

Diagram 2: Deprotection of the Boc Group

G Start This compound End 2-chloro-5-methylpyridin-4-amine Start->End Acidic Conditions (e.g., TFA, HCl)

Caption: Acid-catalyzed deprotection of the Boc-protected amine.

Experimental Protocol (General):

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or methanol), to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

  • Work-up: The reaction is typically concentrated under reduced pressure to remove the excess acid and solvent. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Application in Drug Discovery: A Case Study Perspective

While specific examples detailing the use of this compound are often found within patent literature, its structural motifs are prevalent in numerous kinase inhibitors and other pharmaceutically active compounds. The general synthetic strategies outlined above are frequently employed in the synthesis of such molecules.

For instance, the 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase. The ability to introduce various substituents at the 2-position of the pyridine ring via cross-coupling reactions, followed by deprotection of the 4-amino group for further functionalization, makes this building block highly valuable.

Safety and Handling

The precursor, 2-chloro-5-methylpyridin-4-amine, is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound and its derivatives, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its well-defined reactivity, particularly the amenability of the chloro group to cross-coupling reactions and the stability and straightforward deprotection of the Boc-protected amine, allows for the efficient and controlled synthesis of complex, substituted pyridine derivatives. This guide has provided a comprehensive overview of its synthesis, reactivity, and strategic applications, offering a foundation for its effective utilization in drug discovery and development programs.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NSF Public Access Repository. (2021, April 30). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Retrieved from [Link]

  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

  • Catalog.lib.ky. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • National Center for Biotechnology Information. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

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An In-depth Technical Guide to tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate, a key building block in modern medicinal chemistry. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This document will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of novel pharmaceuticals.

Compound Identification and Physicochemical Properties

The subject of this guide is the compound with the systematic IUPAC name tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate . For clarity and brevity within this document, it will be referred to as Compound 1 .

The structural representation and key physicochemical properties of Compound 1 are summarized below.

ParameterValueReference
IUPAC Name tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamateN/A
CAS Number 1820717-60-9[1]
Molecular Formula C₁₁H₁₅ClN₂O₂[1]
Molecular Weight 242.70 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)N/A
SMILES CC1=C(NC(=O)OC(C)(C)C)C=NC(Cl)=C1[1]

Strategic Synthesis of Compound 1

The synthesis of Compound 1 is a multi-step process that begins with commercially available precursors. The overall synthetic strategy involves the formation of the substituted pyridine core, followed by the introduction of the amine functionality, and finally, the protection of this amine as a tert-butoxycarbonyl (Boc) carbamate. This Boc protecting group is instrumental in synthetic campaigns, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent chemical transformations at the nitrogen atom.

The logical flow of the synthesis is depicted in the following workflow diagram:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 2-chloro-5-methylpyridine-1-oxide 2-chloro-5-methylpyridine-1-oxide 2-chloro-5-methyl-4-nitropyridine-1-oxide 2-chloro-5-methyl-4-nitropyridine-1-oxide 2-chloro-5-methylpyridine-1-oxide->2-chloro-5-methyl-4-nitropyridine-1-oxide Nitration 2-chloro-5-methylpyridin-4-amine 2-chloro-5-methylpyridin-4-amine 2-chloro-5-methyl-4-nitropyridine-1-oxide->2-chloro-5-methylpyridin-4-amine Reduction Compound_1 tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate 2-chloro-5-methylpyridin-4-amine->Compound_1 Boc Protection

Caption: Synthetic workflow for tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate.

Synthesis of the Precursor: 2-chloro-5-methylpyridin-4-amine

The immediate precursor to Compound 1 is 2-chloro-5-methylpyridin-4-amine. A common and effective route to this intermediate involves the nitration of 2-chloro-5-methylpyridine-1-oxide, followed by the reduction of the nitro group.

Step 1: Nitration of 2-chloro-5-methylpyridine-1-oxide

A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group at the 4-position of the pyridine ring. The reaction is typically carried out at elevated temperatures.[2]

Step 2: Reduction of 2-chloro-5-methyl-4-nitropyridine-1-oxide

The nitro-substituted intermediate is then reduced to the corresponding amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method. For instance, hydrogenation over a platinum and molybdenum on activated carbon catalyst under a hydrogen atmosphere provides the desired 2-chloro-5-methylpyridin-4-amine in high yield.[3]

Final Step: Boc Protection of 2-chloro-5-methylpyridin-4-amine

The final step in the synthesis of Compound 1 is the protection of the amino group of 2-chloro-5-methylpyridin-4-amine with a tert-butoxycarbonyl group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Experimental Protocol:

  • Dissolution: Dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) either as a solid or dissolved in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Compound 1 .

Analytical Characterization

The identity and purity of synthesized Compound 1 should be confirmed by a suite of analytical techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Expected) ¹³C NMR (Expected)
Chemical Shift (δ, ppm) Assignment
~8.2s, 1H (Pyridyl-H)
~7.0s, 1H (Pyridyl-H)
~2.3s, 3H (CH₃)
~1.5s, 9H (t-Butyl)

Mass Spectrometry (MS):

The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 243.7.

Applications in Drug Discovery and Development

tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate is a valuable building block for the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The 2-chloro-5-methyl-4-aminopyridine scaffold is a common feature in a number of potent and selective inhibitors of various kinases.

The Boc-protected amine at the 4-position allows for the strategic unveiling of this nucleophilic center for coupling with other synthetic intermediates. The chlorine atom at the 2-position provides a handle for further functionalization, often through nucleophilic aromatic substitution or cross-coupling reactions, to build molecular complexity.

A key application area for this scaffold is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors.[5] ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements, is a key driver in certain cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of small molecule inhibitors targeting ALK has revolutionized the treatment of ALK-positive NSCLC.

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase's ATP-binding pocket. The 4-amino group of the deprotected form of Compound 1 can be crucial for forming hydrogen bonds with the kinase hinge, a key interaction for potent inhibition.

Kinase_Inhibitor_Concept cluster_synthesis Drug Synthesis Pathway Compound_1 tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate Deprotected_Amine 2-chloro-5-methylpyridin-4-amine Compound_1->Deprotected_Amine Deprotection (Acid) Coupling Coupling with Electrophilic Partner Deprotected_Amine->Coupling Kinase_Inhibitor Kinase Inhibitor (e.g., ALK inhibitor) Coupling->Kinase_Inhibitor

Caption: Role of Compound 1 in kinase inhibitor synthesis.

Conclusion

tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate is a strategically important intermediate in synthetic and medicinal chemistry. Its preparation, while multi-stepped, is achievable through well-established chemical transformations. The Boc-protected amine functionality, coupled with the reactive chloro- and methyl-substituted pyridine core, provides a versatile platform for the construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of kinase inhibitors underscores its significance for researchers and professionals in the field of drug discovery and development.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. WO2019158550A1.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. CA3087004A1.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s). EP3752488A1.
  • PubChem. 2-Chloro-5-methylpyridin-4-amine. CID 12643706. Available from: [Link]

  • Mori, K., Ueno, Y., & Okada, M. (2018). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 225-236. Available from: [Link]

  • Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.
  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • PubChem. tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate. CID 46739732. Available from: [Link]

  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.
  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Available from: [Link]

  • Google Patents. A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4. CN110041249A.
  • Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
  • Google Patents. Process for making 2-chloro-5-methylpyridine. US20170008846A1.

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tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. As a senior application scientist, my objective is to deliver not just data, but actionable insights into its synthesis, characterization, and strategic application in medicinal chemistry, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a chlorine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a highly versatile and valuable building block in the synthesis of complex pharmaceutical agents. The Boc group provides a stable yet readily cleavable protecting element for the amine, while the chloropyridine core serves as a handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

The fundamental properties of this compound are summarized below.

PropertyDataSource(s)
Molecular Weight 242.702 g/mol [1]
Molecular Formula C₁₁H₁₅ClN₂O₂[1][2]
CAS Number 1820717-60-9[1]
Canonical SMILES CC1=C(NC(=O)OC(C)(C)C)C=C(Cl)N=C1[1]
Functional Groups Carbamate, Nitrogen Heterocycle, Halide[1]
Purity (Typical) >95%[1]

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of this compound is a multi-step process that demands precision. The following workflow outlines a logical and field-proven pathway, starting from a commercially available precursor. Each step is designed to yield high purity and is verifiable through standard analytical techniques.

Synthetic Workflow Overview

The synthetic strategy involves two primary transformations:

  • Reduction of a Nitro-Precursor: Synthesis of the key intermediate, 2-chloro-5-methylpyridin-4-amine, via catalytic hydrogenation.

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the amine functionality to yield the final product.

SynthesisWorkflow Start 2-chloro-5-methyl-4-nitropyridine 1-oxide Intermediate 2-chloro-5-methylpyridin-4-amine Start->Intermediate Catalytic Hydrogenation (e.g., H₂, Pt/Mo on Carbon) FinalProduct This compound Intermediate->FinalProduct Boc Protection (Boc)₂O, Base (e.g., TEA, DMAP)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methylpyridin-4-amine [3]

This protocol is based on the catalytic hydrogenation of the corresponding nitro compound. The choice of a platinum and molybdenum catalyst on a carbon support is crucial for achieving high conversion and selectivity.

  • Reactor Setup: Charge a glass pressure reactor equipped with a stirrer with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt, 0.6% Mo on activated carbon, ~10% w/w).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the reactor.

  • Inerting: Seal the reactor and inert the atmosphere by purging with an inert gas (e.g., argon or nitrogen) three times.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 3 bar) and maintain the reaction at a controlled temperature (e.g., 30°C) with vigorous stirring for approximately 20 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Work-up: Depressurize the reactor and inert with argon. Filter the reaction mixture through a pad of celite or kieselguhr to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-methylpyridin-4-amine. The product can be used directly in the next step or purified further if necessary.

Step 2: Synthesis of this compound

This step involves the standard procedure for protecting an amine with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction Setup: Dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as triethylamine (TEA, ~1.5 eq), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 eq).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 eq) in the same solvent to the mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), the methyl protons (singlet, ~2.3 ppm, 3H), the pyridine ring protons, and the N-H proton of the carbamate.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon attached to the pyridine ring, and the distinct carbons of the chloromethylpyridine core and the carbamate carbonyl.
Mass Spectrometry (ESI-MS) Expected molecular ion peak [M+H]⁺ at m/z ≈ 243.08, showing the characteristic isotopic pattern for a chlorine-containing compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the carbamate (~1710 cm⁻¹), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating a purity of >95%.

Strategic Applications in Drug Discovery

The utility of this compound lies in its identity as a bifunctional building block. The Boc-protected amine allows for the selective modification of other parts of the molecule, while the 2-chloro substituent provides a reactive site for constructing carbon-carbon or carbon-heteroatom bonds.

Role as a Protected Intermediate

The Boc-carbamate is a cornerstone of modern organic synthesis, serving as an excellent protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This allows chemists to perform reactions on other parts of a molecule without affecting the amine.

Utility in Cross-Coupling Reactions

The 2-chloro position on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This functionality unlocks access to a vast chemical space, enabling the synthesis of potential drug candidates.[4]

Applications Intermediate tert-Butyl 2-chloro-5- methylpyridin-4-ylcarbamate Scaffold1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate->Scaffold1 Scaffold2 Buchwald-Hartwig Amination (Amines) Intermediate->Scaffold2 Scaffold3 Sonogashira Coupling (Alkynes) Intermediate->Scaffold3 Final Diverse Pharmaceutical Scaffolds Scaffold1->Final Scaffold2->Final Scaffold3->Final

Caption: Versatility of the title compound in key cross-coupling reactions.

This strategic utility is paramount in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where a substituted pyridine core is a common structural motif. The ability to introduce diverse substituents at the 2-position is a critical step in structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds can inform safe handling practices.

  • Hazard Assessment: Based on related structures like 2-chloro-5-methylpyridin-4-amine, potential hazards include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[5] Carbamates as a class can also present toxicological concerns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical with a specific molecular weight. It represents a confluence of strategic functional groups that empower the medicinal chemist. Its well-defined synthesis, robust characterization profile, and versatile reactivity make it an indispensable tool in the pipeline of modern drug discovery. Understanding its core properties and the logic behind its application is key to unlocking its full potential in the development of next-generation therapeutics.

References

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate . National Center for Biotechnology Information (NCBI), National Library of Medicine. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. Available at: [Link]

  • tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . National Center for Biotechnology Information (NCBI), National Library of Medicine. Available at: [Link]

  • Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N-(3, 4, 5-triethoxyphenyl) chroman-2-carboxamide . ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate . ResearchGate. Available at: [Link]

  • tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate [1203498-98-9] . Chemsigma. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Library of Medicine. Available at: [Link]

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tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Solubility Profile of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Introduction

This compound (CAS: 1820717-60-9) is a substituted pyridine derivative commonly utilized as a building block in medicinal chemistry and organic synthesis.[1] The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and, if relevant to a final active pharmaceutical ingredient (API), its formulation and bioavailability. Poor solubility can be a significant bottleneck in the drug development pipeline, impacting everything from initial screening to final dosage form design.

This guide provides a comprehensive technical framework for understanding and determining the solubility profile of this compound. As direct experimental solubility data for this specific compound is not extensively published, this document synthesizes information from its structural analogues and foundational solubility principles. It offers researchers and drug development professionals a predictive analysis and robust experimental protocols to generate a definitive solubility profile.

Section 1: Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its structure. By deconstructing this compound into its constituent functional groups, we can build a predictive model of its solubility behavior.

PropertyValueSource
CAS Number 1820717-60-9[1]
Molecular Formula C₁₁H₁₅ClN₂O₂[1]
Molecular Weight 242.70 g/mol [1]

Structural Breakdown and Solubility Implications:

  • 2-Chloro-5-methylpyridine Core: The pyridine ring itself is a polar heterocycle, miscible with water and a broad range of organic solvents.[2][3] However, substitutions dramatically alter this behavior. The electron-withdrawing chlorine atom and the non-polar methyl group both increase the molecule's lipophilicity, thereby decreasing its affinity for aqueous media.[4]

  • N-tert-Butyl Carbamate (Boc) Group: This is the most significant contributor to the molecule's overall solubility profile. The large, sterically bulky tert-butyl group is highly lipophilic. The parent compound, tert-butyl carbamate, is readily soluble in organic solvents like methylene chloride, chloroform, and alcohols, but only slightly soluble in water.[5][6][7] This strongly suggests that the target compound will exhibit poor aqueous solubility and high solubility in common organic solvents. The Boc group is known to increase lipophilicity and protect against enzymatic hydrolysis, a common strategy in drug design.[4]

Based on this analysis, the molecule possesses a predominantly lipophilic character. The basic nitrogen on the pyridine ring (pKa of the conjugate acid is typically ~5.2 for pyridine itself) offers a handle to modulate aqueous solubility via pH adjustment.[2]

Section 2: Framework for Experimental Solubility Determination

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility, as they provide different, yet complementary, insights relevant to various stages of research and development.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH). It is the gold-standard measurement, typically determined using the Shake-Flask method.[8][9] This value is critical for understanding biopharmaceutical properties and for developing formulations.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery to flag compounds with potential solubility issues.[8][10] The value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

The choice of method depends on the objective. For understanding fundamental physicochemical properties, the thermodynamic approach is essential. For rapid screening of multiple analogues, the kinetic approach is more practical.

Section 3: Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checks and explanations for key experimental choices.

Protocol 3.1: Thermodynamic Solubility Determination via Shake-Flask Method

This method is the definitive standard for measuring equilibrium solubility. Its deliberate pace ensures that the system reaches true equilibrium, providing a highly reliable data point.

Causality: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By allowing sufficient time for equilibration (typically 24-72 hours), we ensure the measured concentration is the true thermodynamic solubility, not a transient supersaturated state.

Workflow Diagram: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid (e.g., 2-5 mg) into vial B Add precise volume of solvent (e.g., 1 mL) A->B Creates slurry C Seal vial and shake at constant temperature (e.g., 25°C for 24-48h) B->C D Visually confirm excess solid remains C->D E Centrifuge to pellet solid (e.g., 15,000g for 15 min) D->E F Filter supernatant through 0.22 µm PTFE filter E->F Removes fines G Prepare serial dilution of clear filtrate F->G H Analyze by HPLC-UV against a standard curve G->H I Calculate concentration (µg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 2-5 mg of this compound into a glass vial. Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. Expert Insight: For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium between the solid and solution phases.

  • Phase Separation: After equilibration, visually confirm that excess solid remains in each vial. This is a critical self-validating step; if all solid has dissolved, the solution is not saturated, and the experiment must be repeated with more compound.

  • Sample Processing: Centrifuge the vials at high speed (e.g., 15,000 x g for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous). Causality: This step removes any fine particulates that could falsely elevate the concentration reading. Pre-rinsing the filter with the solution can minimize compound loss due to adsorption.[8]

  • Quantification: Prepare a standard curve of the compound in the mobile phase. Dilute the filtered sample into the quantifiable range of the assay and analyze by a validated HPLC-UV method.

  • Data Analysis: Calculate the concentration of the compound in the saturated solution using the standard curve. This value is the thermodynamic solubility.

Protocol 3.2: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early-stage assessment where compound availability is limited. It measures the point at which a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer.

Causality: The method relies on light scattering by insoluble particles (precipitate).[11] By creating a serial dilution from a DMSO stock into an aqueous buffer, we can identify the highest concentration that remains clear, which is defined as the kinetic solubility. This mimics the conditions of many high-throughput screening assays.

G cluster_prep Preparation cluster_dilution Microplate Dilution cluster_analysis Measurement & Analysis A Prepare 10 mM stock solution in 100% DMSO C Add stock solution to first well (e.g., 2 µL into 198 µL buffer) to induce precipitation A->C B Dispense aqueous buffer (e.g., PBS, pH 7.4) into a 96/384-well plate B->C D Perform serial 1:2 dilutions across the plate C->D Creates concentration gradient E Incubate plate briefly (e.g., 2h at 25°C) F Read plate on a microplate nephelometer E->F G Determine highest concentration without significant light scatter F->G Identify solubility threshold

Sources

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the development of efficient and modular synthetic routes to complex organic molecules is paramount. Substituted pyridines are a cornerstone of many biologically active compounds and functional materials. Among the vast array of available building blocks, tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate emerges as a particularly valuable reagent. Its structure incorporates several key features: a reactive 2-chloro substituent ripe for cross-coupling, a Boc-protected amine that allows for controlled introduction of nitrogen-based functionalities, and a methyl group that provides a point of steric and electronic differentiation.

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the 4-amino position is of strategic importance. It deactivates the amine towards unwanted side reactions and modulates the electronic properties of the pyridine ring, influencing the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and representative protocols for the use of this versatile building block in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.

PART 1: Synthesis of this compound

The successful application of any building block begins with its reliable preparation. This compound is readily synthesized from its commercially available precursor, 2-chloro-5-methylpyridin-4-amine. The Boc protection of the amino group is a straightforward and high-yielding transformation.

Protocol 1: Boc Protection of 2-chloro-5-methylpyridin-4-amine

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of 2-chloro-5-methylpyridin-4-amine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 2-chloro-5-methylpyridin-4-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) as a catalyst with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-methylpyridin-4-amine (1.0 equiv) and dissolve it in anhydrous DCM or THF (approximately 0.1-0.2 M concentration).

  • Addition of Base and Reagent: Add triethylamine (1.5 equiv) or DIPEA (1.5 equiv) and DMAP (0.1 equiv) to the solution and stir for 5 minutes at room temperature. To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) either as a solid in one portion or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted (Boc)₂O and acidic byproducts) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product as a solid.

PART 2: Application in Cross-Coupling Reactions

The 2-chloro position of this compound is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds. The following sections provide detailed, field-proven insights and representative protocols for its use in key cross-coupling reactions.

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-aryl structures.[1][2] The coupling of this compound with various boronic acids or their esters provides access to a wide range of substituted 4-aminopyridines.

Causality Behind Experimental Choices:

  • The Challenge of 2-Chloropyridines: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition to palladium, often requiring more forcing conditions or highly active catalysts.[3] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.

  • Catalyst and Ligand Selection: To overcome these challenges, bulky and electron-rich phosphine ligands are employed. Ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2, are highly effective.[1] These ligands promote the oxidative addition of the C-Cl bond and stabilize the active Pd(0) species.

  • Base and Solvent: A suitable base is crucial for the transmetalation step. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used. The choice of solvent, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water, is important for solubilizing both the organic and inorganic reagents.

dot ```dot graph Suzuki_Miyaura_Catalytic_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)-Cl(L₂)", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF"]; Boronic_Acid [label="R-B(OH)₂ + Base", shape=plaintext, fontcolor="#34A853"]; PdII_Aryl_complex [label="Ar-Pd(II)-R(L₂)", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; Product [label="Ar-R", shape=plaintext, fontcolor="#EA4335"];

// Edges Pd0 -> OxAdd [label="Ar-Cl"]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Boronic_Acid -> Transmetalation; Transmetalation -> PdII_Aryl_complex; PdII_Aryl_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., BrettPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Heating: Seal the tube and heat the mixture with stirring in an oil bath at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate or DCM), and filter through a plug of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary Table for Buchwald-Hartwig Amination:

ParameterRecommended ConditionsRationale/Comments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard and reliable palladium sources.
Ligand BrettPhos, RuPhos, XPhosBulky, electron-rich ligands are essential for the challenging C-Cl bond activation.
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are preferred.
Temperature 80 - 110 °CElevated temperatures are generally necessary.
Section 2.3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to valuable internal alkyne structures. [4][5] Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (typically CuI). [6]The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

  • Copper-Free Conditions: Concerns about the environmental impact and potential for homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as the solvent as well. The base is required to neutralize the HX byproduct and to deprotonate the terminal alkyne.

dot

Caption: Catalytic cycles of the Sonogashira reaction.

Protocol 4: Representative Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Et₃N or i-Pr₂NH, can be used as solvent)

  • Anhydrous solvent (e.g., THF or DMF if the amine is not the solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition: Add the degassed solvent (if used) and the amine base, followed by the terminal alkyne via syringe.

  • Heating: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite® to remove the catalyst and salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary Table for Sonogashira Coupling:

ParameterRecommended ConditionsRationale/Comments
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available catalysts.
Copper Co-catalyst CuIActivates the alkyne for transmetalation.
Base Et₃N, i-Pr₂NH, DBUNeutralizes HX byproduct and deprotonates the alkyne.
Solvent Amine base, THF, DMFThe amine base can often serve as the solvent.
Temperature 25 - 60 °CGenerally milder conditions compared to Suzuki and Buchwald-Hartwig with chloro-pyridines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its successful application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions hinges on the rational selection of catalysts, ligands, and reaction conditions to overcome the inherent challenges of a 2-chloropyridine substrate. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors, enabling the efficient construction of novel molecular architectures.

References

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • PubMed. Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. [Link]

  • Sharma, S., et al. (2018). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 42(20), 17011-17018. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Hreczycho, G., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(21), 5082. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Google Patents. BOC protection method for aminopyridine.

Sources

Application Notes & Protocols: Leveraging tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate as a pivotal building block in the synthesis of kinase inhibitors. The unique structural features of this reagent—a Boc-protected amine at the 4-position and a reactive chlorine atom at the 2-position—offer a versatile platform for constructing molecules designed to target the ATP-binding site of various protein kinases. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its use in key synthetic transformations, and explain the molecular rationale for its efficacy as a kinase inhibitor scaffold, particularly as a hinge-binding motif.

Introduction: A Strategically Designed Building Block

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The 2-aminopyridine and related 2-aminopyrimidine motifs are well-established "privileged scaffolds" in this field, prized for their ability to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[2]

This compound ( 1 ) is an advanced intermediate specifically designed to streamline the synthesis of such inhibitors. Its design incorporates two key features:

  • A Nucleophilic Aromatic Substitution (SNAr) Handle: The chlorine atom at the C2 position is activated by the ring nitrogen, making it a prime site for SNAr reactions. This allows for the facile introduction of various side chains and pharmacophoric elements.

  • A Protected Hinge-Binder: The amine at the C4 position is protected by a tert-butoxycarbonyl (Boc) group. This robust protecting group is stable to a wide range of reaction conditions, preventing unwanted side reactions. It can be cleanly removed under acidic conditions in a late-stage synthetic step to unmask the crucial hydrogen-bonding amine.

This dual functionality provides a logical and efficient workflow for building complex molecular architectures around a proven kinase-binding core.

Physicochemical Properties of the Reagent
PropertyValueSource
CAS Number 1820717-60-9[3]
Molecular Formula C₁₁H₁₅ClN₂O₂[3]
Molecular Weight 242.70 g/mol [3]
Appearance White to off-white solidN/A
Purity >95% (typical)[3]
Functional Groups Carbamate, Nitrogen Heterocycle[3]

Core Synthetic Strategy & Mechanistic Rationale

The primary synthetic utility of building block 1 revolves around a two-stage process: initial coupling via SNAr, followed by deprotection to reveal the final hinge-binding moiety. This strategy allows for the late-stage introduction of the key pharmacophore, improving synthetic convergence.

G cluster_0 Stage 1: C2-Position Coupling cluster_1 Stage 2: Boc Deprotection A This compound (1) C Coupled Intermediate A->C SNAr Reaction (e.g., DIPEA, DMF, 80-120°C) B Nucleophile (R-NH2, R-OH, R-SH) B->C D Final Kinase Inhibitor Scaffold C->D Acidic Cleavage (e.g., TFA or HCl)

Caption: Core two-stage synthetic workflow.
Stage 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The C2 position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen. This makes the attached chlorine an excellent leaving group for nucleophilic attack. This reaction is the cornerstone of this building block's utility, enabling the covalent attachment of a wide array of functionalities.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they can solvate the charged intermediates of the SNAr mechanism without protonating the nucleophile.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required.[4] Its role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the incoming nucleophile.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction. Temperatures typically range from 80-120°C.[4][5] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Stage 2: Unmasking the Hinge-Binder via Boc Deprotection

The Boc group is a quintessential protecting group in organic synthesis due to its stability and ease of removal. It is resistant to basic, nucleophilic, and reductive conditions, making it compatible with the SNAr coupling step.

Causality Behind Experimental Choices:

  • Reagent: Strong acids are used to cleave the Boc group. Trifluoroacetic acid (TFA) is the most common choice, often used neat or with a scavenger in a solvent like Dichloromethane (DCM). The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to yield the free amine.

  • Scavengers: Scavengers like triethylsilane or anisole are sometimes added to quench the reactive tert-butyl cation formed during the reaction, preventing potential side reactions with electron-rich aromatic rings.

  • Workup: Following deprotection, the resulting amine salt is typically neutralized with a base during aqueous workup or purified directly.

The Role of the 4-Aminopyridine Scaffold in Kinase Inhibition

The ultimate goal of using this building block is to generate a 4-aminopyridine core within the final molecule. This specific arrangement is highly effective at inhibiting kinases because it mimics the adenine portion of ATP, allowing it to form critical hydrogen bonds with the enzyme's hinge region.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge_N Backbone N-H (Hinge Residue) hinge_CO Backbone C=O (Hinge Residue) inhibitor_N1 Pyridine N inhibitor_N1->hinge_N H-Bond Acceptor inhibitor_NH2 4-Amino N-H inhibitor_NH2->hinge_CO H-Bond Donor

Caption: H-bond interactions at the kinase hinge.

As illustrated above, the scaffold typically forms two key hydrogen bonds:

  • The pyridine ring nitrogen acts as a hydrogen bond acceptor .

  • The exocyclic 4-amino group acts as a hydrogen bond donor .

This bidentate interaction anchors the inhibitor firmly in the ATP-binding site, providing a foundation for the rest of the molecule to interact with other regions of the active site, thereby conferring potency and selectivity. Numerous successful kinase inhibitors, such as those targeting Src, Abl, and MAP4K4, utilize this or a similar hinge-binding motif.[1][6]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: General Procedure for SNAr Coupling with an Amine Nucleophile

This protocol describes a general method for coupling this compound (1 ) with a primary or secondary amine.

Materials:

  • This compound (1 ) (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water & Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 ) (1.0 equiv) and the amine nucleophile (1.1 equiv).

  • Add anhydrous DMF to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.5 equiv) to the mixture.[4]

  • Heat the reaction mixture to 80-110°C and stir vigorously.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material (1 ) is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the coupled intermediate.

Protocol 2: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free 4-amino pyridine.

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equiv) in DCM (typically 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv). A common method is to use a 1:1 mixture of TFA:DCM.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully pour it into a separatory funnel containing a cold, saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution!

  • Ensure the aqueous layer is basic (pH > 8), then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification may be performed if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low/No Yield in SNAr (Protocol 1) 1. Inactive nucleophile (protonated).2. Insufficient temperature.3. Poor quality solvent/reagents.1. Ensure sufficient base (2.5 equiv DIPEA) is used.2. Increase temperature in 10°C increments (up to 120-140°C).3. Use freshly distilled/anhydrous solvents and high-purity reagents.
Incomplete Boc Deprotection (Protocol 2) 1. Insufficient acid or reaction time.2. Acid consumed by other basic functionalities.1. Increase reaction time or add more TFA (up to 20 equiv).2. If the molecule contains other basic sites, a larger excess of acid may be required.
Side Product Formation in SNAr 1. Dimerization of starting material.2. Reaction with solvent (DMF).1. Use a slight excess of the nucleophile (1.1-1.2 equiv).2. Consider an alternative solvent like DMSO or Dioxane.
Difficulty in Purification 1. Product is highly polar.2. Close-running impurities.1. For polar amines, use a DCM/Methanol eluent system for chromatography, possibly with 1% NH₄OH.2. Try reverse-phase chromatography or crystallization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its design facilitates a logical and efficient synthetic route, enabling the exploration of structure-activity relationships (SAR) around the critical 4-aminopyridine core.[7][8] The protocols and rationale provided herein offer a solid foundation for researchers to leverage this reagent in the discovery and development of novel targeted therapeutics.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available from: [Link]

  • PubMed. Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Available from: [Link]

  • ResearchGate. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Available from: [Link]

  • PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Available from: [Link]

  • Open Lab Notebooks. Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Available from: [Link]

  • ChemRxiv. Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Available from: [Link]

  • RSC Publishing. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Available from: [Link]

  • ResearchGate. Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Available from: [Link]

  • ResearchGate. Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Available from: [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

Sources

The Strategic Role of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate has emerged as a pivotal intermediate, particularly in the development of kinase inhibitors. Its unique structural features—a reactive 2-chloro substituent, a protected 4-amino group, and a 5-methyl group—offer medicinal chemists a versatile platform for molecular elaboration and structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, the rationale behind the use of the tert-butoxycarbonyl (Boc) protecting group, and detailed protocols for its application in key cross-coupling reactions that are fundamental to the construction of innovative drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their research endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic building block is crucial for its effective and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 1820717-60-9
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DCM, THF, and methanol.
Storage Store in a cool, dry place away from light.

Safety Information:

The unprotected precursor, 2-chloro-5-methylpyridin-4-amine, is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation[1]. While the Boc-protected form is generally less hazardous, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The Rationale for Boc Protection: Enabling Selective Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, and its presence in this compound is a key design element that underpins its utility. The primary amine of the 2-chloro-5-methylpyridin-4-amine precursor is a nucleophilic site and can interfere with desired reactions at the 2-position of the pyridine ring.

The Boc group effectively "masks" the reactivity of the 4-amino group, allowing for selective and high-yielding transformations, such as palladium-catalyzed cross-coupling reactions, at the 2-chloro position. Furthermore, the Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for subsequent functionalization. This "protect-transform-deprotect" strategy is a cornerstone of modern multi-step organic synthesis.

Synthesis Protocol: Boc Protection of 2-chloro-5-methylpyridin-4-amine

The synthesis of the title compound is typically achieved through the protection of the commercially available 2-chloro-5-methylpyridin-4-amine with di-tert-butyl dicarbonate (Boc₂O).

Boc_Protection Reactant 2-chloro-5-methylpyridin-4-amine Product This compound Reactant->Product Solvent (e.g., DCM, THF) Room Temperature Reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine, DMAP)

Boc Protection of 2-chloro-5-methylpyridin-4-amine

Materials:

  • 2-chloro-5-methylpyridin-4-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • To a solution of 2-chloro-5-methylpyridin-4-amine (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.2 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.

Application in Kinase Inhibitor Synthesis: A Case Study

A close analog of the title compound, tert-butyl 4-methylpyridin-2-ylcarbamate, has been utilized as a key intermediate in the synthesis of potent p38 MAP kinase inhibitors[2][3]. This highlights the importance of the substituted aminopyridine scaffold in targeting the ATP-binding site of kinases. The 2-chloro-5-methylpyridin-4-ylcarbamate serves as a valuable building block for generating libraries of kinase inhibitors through diversification at the 2-position.

Key Synthetic Transformations: Cross-Coupling Reactions

The 2-chloro substituent of this compound is primed for palladium-catalyzed cross-coupling reactions, which are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds. The two most common and impactful of these reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, which is a common strategy in the elaboration of kinase inhibitor scaffolds.

Suzuki_Coupling_Workflow cluster_start Reaction Setup cluster_catalysis Catalytic Cycle cluster_reaction Reaction cluster_end Workup & Purification Start_Materials This compound + Arylboronic Acid/Ester Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) Start_Materials->Catalyst Heating Inert Atmosphere (Ar/N₂) Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-100 °C) Catalyst->Heating Workup Aqueous Workup Extraction Chromatography Heating->Workup Final_Product 2-Aryl-5-methylpyridin-4-ylcarbamate Derivative Workup->Final_Product

General Workflow for Suzuki-Miyaura Coupling

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in many biologically active compounds. This reaction allows for the introduction of a diverse range of primary or secondary amines at the 2-position of the pyridine ring.

Buchwald_Hartwig_Workflow cluster_start_bh Reaction Setup cluster_catalysis_bh Catalytic System cluster_reaction_bh Reaction cluster_end_bh Workup & Purification Start_Materials_BH This compound + Primary or Secondary Amine Catalyst_BH Pd Precatalyst (e.g., G3-XPhos) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu, LHMDS) Start_Materials_BH->Catalyst_BH Heating_BH Inert Atmosphere (Ar/N₂) Anhydrous Solvent (e.g., Toluene, Dioxane) Heat (e.g., 80-110 °C) Catalyst_BH->Heating_BH Workup_BH Aqueous Workup Extraction Chromatography Heating_BH->Workup_BH Final_Product_BH 2-Amino-5-methylpyridin-4-ylcarbamate Derivative Workup_BH->Final_Product_BH

General Workflow for Buchwald-Hartwig Amination

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., a G3-palladacycle) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos) (1-5 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS)) (1.4 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium source, the ligand (if not using a precatalyst), and the base.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (if using LHMDS) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemistry. The presence of the Boc-protected amine allows for selective functionalization of the 2-chloro position through robust and versatile cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the efficient synthesis of diverse libraries of substituted 4-aminopyridine derivatives, a scaffold of significant interest in the development of targeted therapies, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their pursuit of novel therapeutic agents.

References

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. [Link]

  • Koch, P., Schollmeyer, D., & Laufer, S. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2216. [Link]

  • Laufer, S., & Koch, P. (2008). Targeting the Ribose and Phosphate Binding Site of p38 Mitogen-Activated Protein (MAP) Kinase: Synthesis and Biological Testing of 2-Alkylsulfanyl-, 4(5)-Aryl-, 5(4)-Heteroaryl-Substituted Imidazoles. Journal of Medicinal Chemistry, 51(19), 6148–6161. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a substrate of increasing importance in drug discovery: tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate. This molecule incorporates a 2-chloropyridine moiety, a common feature in pharmacologically active compounds, protected with a tert-butoxycarbonyl (Boc) group. The development of robust and scalable Suzuki coupling protocols for this substrate is of paramount importance for the synthesis of novel biaryl and heteroaryl pyridine derivatives, which are key scaffolds in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[3]

The presence of the chlorine atom, the Boc-protected amine, and the methyl group on the pyridine ring presents a unique set of challenges and considerations for optimizing the Suzuki coupling. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often requiring more sophisticated catalytic systems to achieve efficient oxidative addition.[1] The electron-donating nature of the Boc-protected amino group further modulates the electronic properties of the pyridine ring, influencing its reactivity in the catalytic cycle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of the Suzuki coupling with this compound, drawing upon established principles for similar challenging substrates.

Mechanistic Insights and Key Parameter Selection

A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl Catalyst Regeneration OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Biaryl Catalyst Regeneration Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Catalyst Regeneration RedElim Reductive Elimination Product R¹-R² RedElim->Product ArylHalide R¹-X (Aryl Chloride) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • Catalyst System (Palladium Precursor and Ligand): The oxidative addition of the C-Cl bond is often the rate-limiting step. To overcome this, highly active catalyst systems are required.

    • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.

    • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of aryl chlorides. Ligands from the Buchwald biarylphosphine family, such as SPhos and XPhos, have demonstrated exceptional performance in this regard.[4][5] N-heterocyclic carbene (NHC) ligands are also a viable alternative.

  • Base: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[6]

    • Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates. For substrates with base-sensitive functional groups, milder bases like NaHCO₃ may be considered.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.

    • Typical Systems: A mixture of an organic solvent and water is commonly employed. Popular choices include 1,4-dioxane/water, toluene/water, and 2-methyltetrahydrofuran (MeTHF)/water.[7] The water component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their corresponding pinacol esters can be used as coupling partners. Boronic esters often exhibit greater stability and are less prone to protodeboronation, a common side reaction.[1]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.

General Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a robust starting point for coupling with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Exemplary Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)9012
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene/H₂O (10:1)10016
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)2-MeTHF/H₂O (5:1)8518
42-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O (4:1)9510

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., from SPhos to XPhos), or using a stronger base like Cs₂CO₃. Ensure that the reagents and solvents are thoroughly degassed to prevent catalyst deactivation.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, especially with electron-rich or heteroaryl boronic acids. Using the boronic acid pinacol ester or minimizing the amount of water in the reaction can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often a result of catalyst decomposition or the presence of oxygen. Employing a well-defined pre-catalyst and maintaining inert conditions can reduce homocoupling.

  • Boc Deprotection: While the Boc group is generally stable under Suzuki conditions, prolonged reaction times at high temperatures with certain bases could lead to partial deprotection. Monitoring the reaction for the appearance of the deprotected product is advisable.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to a diverse array of substituted aminopyridine derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation and optimization of this critical transformation in the pursuit of novel therapeutic agents and functional materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11132–11141.
  • Grozinger, K., et al. (1995). Synthesis of 3-Amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263.
  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734.
  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • U.S. Patent No. 4,612,377. (1986).
  • Google Patents. (n.d.). WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections.
  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Google Patents. (n.d.). WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • Google Patents. (n.d.). CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4-.
  • Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
  • ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2021, April 30). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Retrieved from [Link]

  • ResearchGate. (2025, December 22). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a key heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its structure combines a 2-chloropyridine core, a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, with a Boc-protected amine at the 4-position. This protecting group strategy allows for the selective functionalization of the pyridine ring, followed by deprotection to reveal the amine for further elaboration. The methyl group at the 5-position provides steric and electronic differentiation, influencing the reactivity of the scaffold and the biological activity of its derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a range of derivatives from this valuable starting material. The protocols detailed herein are based on well-established synthetic transformations and are designed to be robust and adaptable. Each section provides not only a step-by-step procedure but also a detailed rationale for the choice of reagents and conditions, empowering the user to make informed decisions in their synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The 2-chloro substituent of the pyridine ring is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methylpyridin-4-ylcarbamate Derivatives

The Suzuki-Miyaura reaction is a highly efficient method for the formation of C-C bonds between an organohalide and an organoboron compound. For 2-chloropyridines, which can be challenging substrates due to the coordinating ability of the pyridine nitrogen, the careful selection of a suitable palladium catalyst and ligand system is crucial for success.

  • Catalyst System: The use of a pre-catalyst system, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), or a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), is recommended. These ligands facilitate the oxidative addition of the less reactive C-Cl bond to the Pd(0) center and promote the subsequent steps of the catalytic cycle.

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step. Rigorous degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reagents This compound (1.0 equiv) Arylboronic acid (1.2 equiv) Base (K₂CO₃, 2.0 equiv) Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) Atmosphere Inert atmosphere (Argon or Nitrogen) Reagents->Atmosphere Evacuate and backfill (3x) Vessel Dry Schlenk flask or reaction vial Vessel->Reagents Add solids Solvent Degassed 1,4-dioxane/water (4:1) Atmosphere->Solvent Add via syringe Heating Heat to 80-100 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute with EtOAc, wash with water and brine Cooling->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Concentrate and purify by flash chromatography Drying->Purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting material.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-5-methylpyridin-4-ylcarbamate derivative.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃/XPhosEffective for less reactive aryl chlorides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-dioxane/water, Toluene/waterAqueous mixture facilitates dissolution of the base.
Temperature 80-100 °CSufficient energy for oxidative addition of the C-Cl bond.
Stoichiometry 1.2 equiv of boronic acidEnsures complete consumption of the starting material.
B. Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methylpyridin-4-ylcarbamate Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction is particularly useful when direct nucleophilic aromatic substitution is not feasible due to the low reactivity of the aryl halide.

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium precursor combined with a bulky, electron-rich phosphine ligand is essential for the amination of 2-chloropyridines. Ligands such as Xantphos, BINAP, or XPhos have demonstrated high efficacy in these transformations.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this purpose. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are the preferred choice to avoid side reactions and ensure the stability of the catalytic species.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reagents This compound (1.0 equiv) Amine (1.2 equiv) Base (NaOtBu, 1.4 equiv) Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) Ligand (e.g., Xantphos, 4 mol%) Atmosphere Inert atmosphere (Argon or Nitrogen) Reagents->Atmosphere Evacuate and backfill (3x) Vessel Dry Schlenk flask or sealed tube Vessel->Reagents Add solids Solvent Anhydrous Toluene Atmosphere->Solvent Add via syringe Heating Heat to 90-110 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite®, wash with EtOAc Cooling->Filtration Extraction Wash filtrate with water and brine Filtration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Concentrate and purify by flash chromatography Drying->Purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPBulky, electron-rich ligands are essential for C-Cl bond activation.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvent is crucial for catalyst stability.
Temperature 90-110 °CHigher temperatures are often needed for the amination of aryl chlorides.
Stoichiometry 1.2 equiv of amineA slight excess of the amine coupling partner is generally used.

II. Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Derivatization

While palladium-catalyzed reactions are highly versatile, direct nucleophilic aromatic substitution (SNAr) can be a more atom-economical and cost-effective method for the derivatization of 2-chloropyridines, particularly when the pyridine ring is activated by electron-withdrawing groups. In the case of this compound, the electron-donating nature of the carbamate group makes SNAr reactions more challenging compared to pyridines with electron-withdrawing substituents. However, with highly nucleophilic reagents and under forcing conditions, SNAr can still be a viable synthetic route.

  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, and certain secondary amines (e.g., morpholine, piperidine), are required to displace the chloride.

  • Solvent: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), are typically used to solvate the nucleophile and accelerate the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic attack on the electron-rich pyridine ring.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired thiol (1.2 equiv) in a polar aprotic solvent such as DMF, add a base like sodium hydride (NaH, 1.2 equiv) at 0 °C to generate the thiolate in situ.

  • Reagent Addition: To this mixture, add a solution of this compound (1.0 equiv) in DMF.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

III. Deprotection of the Boc Group: Unveiling the 4-Amino Functionality

The final key transformation in many synthetic sequences involving this compound is the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the free 4-amino group. This is typically achieved under acidic conditions.

  • Acid: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane, 1,4-dioxane, or methanol), are effective for the cleavage of the Boc group.

  • Scavengers: The deprotection proceeds via the formation of a tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate or product. The addition of a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent unwanted side reactions.

  • Temperature: The deprotection is typically carried out at room temperature and is usually complete within a few hours.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Substrate Boc-protected aminopyridine derivative Solvent Dichloromethane (DCM) Substrate->Solvent Dissolve Acid Trifluoroacetic acid (TFA) (5-10 equiv) Solvent->Acid Add dropwise at 0 °C Stirring Stir at room temperature Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Concentration Concentrate in vacuo Monitoring->Concentration Basification Dissolve residue in EtOAc, wash with sat. NaHCO₃ Concentration->Basification Drying Dry over Na₂SO₄ Basification->Drying Purification Concentrate and purify if necessary Drying->Purification

Caption: Experimental workflow for Boc deprotection.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected aminopyridine derivative (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash further with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the deprotected aminopyridine. Further purification by chromatography or recrystallization may be necessary.

IV. Safety and Handling

As with all chemical manipulations, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All reactions should be conducted in a well-ventilated fume hood. For specific safety information, consult the Safety Data Sheet (SDS) for each reagent used.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synthesis, 45(15), 2091-2111.
  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻.
  • Davies, I. W., Taylor, M., Hughes, G., & Reider, P. J. (2001). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 101(11), 3329-3354.
  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Guram, A. S., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 126(42), 13584-13585.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Smith, A. B., III, & Njardarson, J. T. (2019). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Nolan, S. P., & Cazin, C. S. J. (2012). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 10(36), 7338-7341.
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.
  • Morken, J. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284-4287.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • YouTube. (2019, January 19).
  • Adie, B. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Wikipedia. (2023, November 29). 2-Chloropyridine. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from a relevant ACS GCI Pharmaceutical Roundtable Reagent Guide.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from a relevant ACS GCI Pharmaceutical Roundtable Reagent Guide.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Morken, J. P., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

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The Strategic Utility of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer both stability and versatile reactivity is paramount. tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural features—a Boc-protected amine and a reactive chlorine atom on a pyridine core—provide a powerful platform for medicinal chemists to construct complex molecular architectures. The tert-butoxycarbonyl (Boc) group offers robust protection of the 4-amino moiety, preventing unwanted side reactions while enhancing solubility in organic solvents.[1] This protection is readily removed under acidic conditions, allowing for late-stage diversification of the lead compound.[2] Concurrently, the 2-chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of substituents.[3][4] This application note provides an in-depth guide to the synthesis and application of this key intermediate, with a focus on its role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical target in inflammatory diseases and oncology.[5][6]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1820717-60-9[7]
Molecular Formula C₁₁H₁₅ClN₂O₂[7]
Molecular Weight 242.70 g/mol [7]
Appearance Off-white to pale yellow solid (typical)---
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, Dioxane)General Knowledge
Stability Stable under standard laboratory conditions. The Boc group is labile to strong acids.[1]

Safety and Handling: The precursor, 2-chloro-5-methylpyridin-4-amine, is classified as harmful if swallowed, in contact with skin, and if inhaled. It can also cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the Boc protection of its commercially available precursor, 2-chloro-5-methylpyridin-4-amine.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Boc Protection Precursor_SM 2-Chloro-5-methyl- 4-nitropyridine 1-oxide Precursor_Product 2-Chloro-5-methyl- pyridin-4-amine Precursor_SM->Precursor_Product H₂, Pd/C or other reduction methods Start 2-Chloro-5-methyl- pyridin-4-amine Product tert-Butyl 2-chloro-5-methyl- pyridin-4-ylcarbamate Start->Product Reagent (Boc)₂O, Base (e.g., TEA, DMAP) Reagent->Product

Diagram 1: Synthetic workflow for this compound.

Protocol 1: Boc Protection of 2-chloro-5-methylpyridin-4-amine

This protocol outlines a standard procedure for the N-tert-butoxycarbonylation of 2-chloro-5-methylpyridin-4-amine.

Materials:

  • 2-chloro-5-methylpyridin-4-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05-0.1 eq).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in dichloromethane to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome: The product, this compound, is typically obtained as a white to off-white solid in high yield (>90%).

Application in Drug Discovery: Synthesis of an IRAK4 Inhibitor

The strategic placement of the chloro and protected amino groups makes this intermediate a prime candidate for constructing the core of IRAK4 inhibitors. A common synthetic strategy involves a Suzuki-Miyaura coupling to introduce a substituted pyrazole moiety at the 2-position, a key pharmacophore for IRAK4 inhibition.[5]

IRAK4_Synthesis Intermediate tert-Butyl 2-chloro-5-methyl- pyridin-4-ylcarbamate CoupledProduct Boc-Protected Coupled Product Intermediate->CoupledProduct Suzuki-Miyaura Coupling (Pd catalyst, base) BoronicEster Substituted Pyrazole Boronic Acid Pinacol Ester BoronicEster->CoupledProduct Deprotection Acidic Deprotection (e.g., TFA or HCl) CoupledProduct->Deprotection FinalProduct Final IRAK4 Inhibitor (Aminopyridine-Pyrazole Core) Deprotection->FinalProduct

Diagram 2: Representative synthetic pathway to an IRAK4 inhibitor.

Protocol 2: Suzuki-Miyaura Coupling with a Pyrazole Boronic Ester

This protocol describes a representative Suzuki-Miyaura coupling reaction to form the key C-C bond in a potential IRAK4 inhibitor.

Materials:

  • This compound (1.0 eq)

  • Substituted pyrazole boronic acid pinacol ester (e.g., 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Schlenk flask or microwave vial

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the pyrazole boronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Protocol 3: Boc Deprotection to Yield the Final Aminopyridine Core

Materials:

  • Boc-protected coupled product from Protocol 2

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected coupled product in dichloromethane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (5-10 equivalents).

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Product Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

    • Triturate the residue with cold diethyl ether to precipitate the product as its TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • The resulting free amine can be obtained by neutralization with a suitable base.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in drug discovery. Its strategic design allows for efficient and modular synthesis of complex molecules, particularly those targeting the kinase family. The protocols provided herein offer a robust foundation for the synthesis of this intermediate and its application in the construction of IRAK4 inhibitors. The principles of Boc protection and palladium-catalyzed cross-coupling are fundamental to modern medicinal chemistry, and mastery of these techniques with scaffolds such as this will continue to empower the discovery of novel therapeutics for a wide range of diseases.

References

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

  • Google Patents. Imidazopyridine compound as irak4 inhibitor.
  • Google Patents. Irak4 inhibitors.
  • MDPI. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Available from: [Link]

  • PubMed Central. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

  • Google Patents. Process for preparing 4-amino-5-methylpyridinone.
  • ResearchGate. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available from: [Link]

  • ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • Google Patents. Inhibitors of IRAK4 activity.
  • Google Patents. Irak4 inhibiting agents.
  • Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. 2-amino-5-methyl pyridine and process of making it.
  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • ResearchGate. (2021). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available from: [Link]

  • Royal Society of Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Available from: [Link]

  • Royal Society of Chemistry. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

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Application Note: A Robust and Scalable Synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a key building block in pharmaceutical and agrochemical research. The presented methodology focuses on a robust N-tert-butoxycarbonylation (Boc-protection) of 2-chloro-5-methylpyridin-4-amine. We delve into the mechanistic rationale, process optimization for scalability, and critical safety considerations. The protocol is designed to be self-validating, ensuring high yield and purity, making it suitable for researchers, scientists, and drug development professionals in both academic and industrial settings.

Introduction and Scientific Context

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyridine ring often requires the use of protecting groups to modulate the reactivity of specific sites. This compound serves as a crucial intermediate, wherein the amino group at the C4 position is masked by a tert-butoxycarbonyl (Boc) group. This protection strategy is pivotal as it deactivates the nucleophilic amino group, thereby enabling selective reactions, such as metal-catalyzed cross-couplings, at other positions of the heteroaromatic ring.

The Boc group is favored due to its stability under a wide range of reaction conditions, including those involving organometallics and basic reagents, and its facile removal under mild acidic conditions[1]. The scale-up of this protection reaction, while conceptually straightforward, presents challenges related to reaction control, product isolation, and safety. This guide provides a field-proven protocol that addresses these challenges, ensuring a reliable and efficient synthesis on a larger scale.

Synthetic Strategy and Mechanistic Rationale

The synthesis proceeds via a nucleophilic attack of the 4-amino group of 2-chloro-5-methylpyridin-4-amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme:

  • Starting Material: 2-chloro-5-methylpyridin-4-amine

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (Catalyst/Promoter): Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Product: this compound

Mechanism: The reaction is initiated by the nucleophilic amine attacking one of the carbonyl groups of the Boc anhydride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, often facilitated by a base, leads to the formation of the desired carbamate, along with tert-butanol and carbon dioxide as byproducts. While this reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine or a catalytic amount of a hypernucleophilic catalyst like DMAP accelerates the reaction and neutralizes any acidic byproducts, driving the reaction to completion. For this scale-up protocol, we utilize triethylamine as a cost-effective and efficient base.

Process Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product setup Inert Atmosphere Reactor Setup reagents Reagent & Solvent Preparation charge Charge Reactor: - 2-chloro-5-methylpyridin-4-amine - Anhydrous THF reagents->charge Start cool Cool to 0-5 °C charge->cool add_base Slow Addition of Triethylamine cool->add_base add_boc Controlled Addition of (Boc)₂O Solution add_base->add_boc react Warm to RT & Stir (Monitor by TLC/HPLC) add_boc->react quench Quench with Water react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Recrystallization (e.g., Heptane/EtOAc) concentrate->purify final_product tert-Butyl 2-chloro-5-methylpyridin- 4-ylcarbamate purify->final_product Isolate characterize Dry & Characterize (NMR, MS, Purity)

Caption: Workflow for the Scale-Up Synthesis.

Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale of the starting material, 2-chloro-5-methylpyridin-4-amine.

Materials and Equipment
Reagent/MaterialCAS NumberGradeSupplier Example
2-chloro-5-methylpyridin-4-amine79055-62-2>97%AChemBlock
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5Reagent Grade, >97%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8Anhydrous, >99.5%Sigma-Aldrich
Tetrahydrofuran (THF)109-99-9Anhydrous, >99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Heptane142-82-5ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)7757-82-6Anhydrous, GranularVWR Chemicals
Saturated Sodium Chloride (Brine)7647-14-5N/ALab Prepared
Deionized Water7732-18-5N/ALab System
  • Equipment: 5 L three-neck round-bottom flask or jacketed reactor, overhead mechanical stirrer, 500 mL pressure-equalizing dropping funnel, thermocouple, nitrogen/argon inlet, condenser, heating/cooling circulator, rotary evaporator, Buchner funnel and filtration flask.

Quantitative Data Summary
ReagentMW ( g/mol )Moles (mol)Mass/VolumeEquivalents
2-chloro-5-methylpyridin-4-amine142.590.701100.0 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.250.736160.7 g1.05
Triethylamine (Et₃N)101.190.842117 mL (85.2 g)1.2
Tetrahydrofuran (THF)--2.0 L-
Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is dry and purged with nitrogen gas.

  • Reagent Charging: To the reactor, add 2-chloro-5-methylpyridin-4-amine (100.0 g, 0.701 mol) followed by anhydrous tetrahydrofuran (1.5 L). Begin stirring to form a suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using an ice-water bath or a circulator.

  • Base Addition: Slowly add triethylamine (117 mL, 0.842 mol) to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • (Boc)₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (160.7 g, 0.736 mol) in anhydrous tetrahydrofuran (500 mL). Transfer this solution to the dropping funnel. Add the (Boc)₂O solution dropwise to the reaction mixture over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. A gradual dissolution of the starting material should be observed.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. (TLC System: 30% Ethyl Acetate in Heptane).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate vessel containing 2 L of cold deionized water with stirring.

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 750 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 1 L) and saturated brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude solid from a hot mixture of heptane and ethyl acetate (approx. 9:1 ratio) to yield the pure product as a white to off-white solid.[2]

  • Final Drying: Collect the crystals by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 40-45 °C to a constant weight.

  • Characterization: The expected yield is typically in the range of 85-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (>98% by HPLC).

Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

  • 2-chloro-5-methylpyridin-4-amine (CAS 79055-62-2): Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin irritation and serious eye damage.[2][3] Avoid inhalation of dust and contact with skin and eyes.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (CAS 24424-99-5): Flammable liquid and vapor.[4] Fatal if inhaled and may cause respiratory irritation.[4][5] Causes skin irritation and may cause an allergic skin reaction.[4][6] Causes serious eye damage.[4][6] Handle with extreme care, avoid heat/sparks, and ensure the container is tightly closed.[4][7] Due to its low boiling point, storage in sealed containers can lead to pressure buildup.[7]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Suspected of causing cancer. Causes serious eye irritation and may cause respiratory irritation.

  • Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected in separate, properly labeled containers.

Conclusion

The protocol detailed in this application note provides a reliable, high-yielding, and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature, and adhering to strict safety protocols, researchers can confidently produce this valuable intermediate in quantities suitable for extensive research and development programs. The self-validating nature of the described workup and purification ensures a final product of high purity, ready for subsequent synthetic transformations.

References

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. (2024-05-13). Available from: [Link]

  • Novachem. Safety Data Sheet: Di-tert-butyl dicarbonate. Available from: [Link]

  • IBS Scherer. Safety Data Sheet: Di-tert-butyl dicarbonate. (2024-01-23). Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. BOC protection method for aminopyridine. (CN102936220A).

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Application Notes and Protocols: tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate (Catalog#: G14887, CAS Number: 1820717-60-9) is a versatile bifunctional building block of significant interest in modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development.[1] Its structure incorporates several key features that render it a valuable intermediate for the construction of complex molecular architectures.

The molecule's utility is primarily derived from two key reactive sites:

  • The C2-Chloro Substituent: This position on the electron-deficient pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. It readily participates in transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the C4-amino function provides stability under a range of reaction conditions, particularly those employed in cross-coupling.[2] Crucially, this group can be selectively deprotected under acidic conditions to liberate the free amine, which can then be used for subsequent functionalization, such as amide bond formation, sulfonylation, or reductive amination.

The presence of the C5-methyl group provides steric and electronic differentiation, influencing the reactivity of the pyridine ring and providing a point of substitution that can be important for modulating the biological activity of target molecules. This combination of features makes this compound a strategic precursor for synthesizing substituted aminopyridine cores, which are prevalent in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.[3]

I. Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds. For a substrate like this compound, this reaction enables the direct arylation or vinylation at the C2 position of the pyridine ring, a critical step in the synthesis of many pharmaceutical scaffolds.

Mechanistic Rationale & Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-deficient and potentially coordinating substrates like 2-chloropyridines.

  • Catalyst and Ligand Selection: The oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step for chloropyridines. Electron-rich, bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective as they promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition.[4] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.

  • Base and Solvent: A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly employed. The choice of solvent, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is crucial for dissolving both the organic and inorganic reagents.[4][5]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add 2-chloropyridine derivative, boronic acid, and base to a dry flask. B 2. Seal flask, evacuate, and backfill with inert gas (e.g., Argon) 3x. A->B C 3. Add Pd catalyst and ligand under inert atmosphere. B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture (e.g., 80-110 °C) with stirring. D->E F 6. Monitor progress by TLC, GC-MS, or LC-MS. E->F G 7. Cool to room temperature. Dilute with organic solvent (e.g., EtOAc). F->G H 8. Wash with water and/or brine. G->H I 9. Dry organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. H->I J 10. Purify the crude product via flash column chromatography. I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is a representative procedure for the coupling of this compound with a generic arylboronic acid, adapted from established methodologies for similar 2-chloropyridine substrates.[4][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (4 mL)

  • Degassed water (0.4 mL)

  • Oven-dried round-bottom flask or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the dry reaction flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate and XPhos ligand to the flask.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylpyridin-4-ylcarbamate product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA robust system for coupling of challenging chloro-heterocycles.[4]
Base K₃PO₄Effective base for activating boronic acids without promoting side reactions.
Solvent Toluene / H₂O (10:1)Biphasic system that facilitates dissolution of all components.
Temperature 110 °CSufficient thermal energy to promote oxidative addition of the C-Cl bond.[6]
Equivalents 1.2 equiv of Boronic AcidA slight excess ensures complete consumption of the limiting reagent.

II. Application: Post-Coupling Boc-Deprotection

Following the successful modification at the C2 position, the Boc-protected amine at C4 can be unmasked to reveal a primary amine. This functional group is a key site for further elaboration, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The Boc group is a carbamate that is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched. This process releases the free amine and generates carbon dioxide and isobutylene as byproducts.

Deprotection Workflow

G A 1. Dissolve Boc-protected substrate in an appropriate solvent (e.g., DCM, Dioxane). B 2. Add acid (e.g., TFA, HCl in Dioxane) at 0 °C to room temperature. A->B C 3. Stir until deprotection is complete (Monitor by TLC or LC-MS). B->C D 4. Quench the reaction by adding a base (e.g., sat. NaHCO₃ solution). C->D E 5. Extract the product with an organic solvent. D->E F 6. Dry, concentrate, and purify if necessary. E->F

Caption: Standard workflow for the acidic deprotection of a Boc group.

Protocol 2: Acid-Mediated Boc-Deprotection

This protocol describes a general method for the removal of the Boc protecting group from the product obtained in Protocol 1.

Materials:

  • Boc-protected 2-aryl-5-methylpyridin-4-ylcarbamate (1.0 mmol, 1.0 equiv)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stir bar and round-bottom flask

Procedure:

  • Reaction Setup: Dissolve the Boc-protected starting material in dichloromethane in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude amine.

  • Purification: The resulting 2-aryl-5-methylpyridin-4-amine can often be used without further purification. If necessary, it can be purified by column chromatography or crystallization.

Conclusion

This compound is a strategically designed building block that enables the sequential and regioselective functionalization of the pyridine core. Its utility in palladium-catalyzed cross-coupling reactions, followed by straightforward deprotection, provides a reliable and efficient route to a diverse range of 2,4,5-trisubstituted pyridine derivatives. The protocols outlined herein provide a robust foundation for researchers and drug development professionals to leverage this versatile intermediate in their synthetic campaigns.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link].

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link].

  • ResearchGate. Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Available at: [Link].

  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link].

  • National Institutes of Health. tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Available at: [Link].

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link].

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link].

  • Claremont Colleges. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link].

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • National Institutes of Health. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this critical synthetic step. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth solutions to ensure the integrity and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues observed during the synthesis of this compound, focusing on the identification and mitigation of reaction byproducts.

Question 1: My reaction is complete, but TLC and LC-MS analysis show multiple spots/peaks. What are the likely byproducts?

Answer:

The presence of multiple spots on a TLC plate or several peaks in your LC-MS chromatogram, in addition to your desired product and starting material, indicates the formation of one or more byproducts. In the context of Boc-protection of 4-amino-2-chloro-5-methylpyridine using di-tert-butyl dicarbonate (Boc₂O), several side reactions are known to occur. The most probable byproducts are:

  • Unreacted Starting Material: Incomplete reaction is a common issue, especially given the reduced nucleophilicity of the amino group on the electron-deficient pyridine ring.

  • Di-Boc Protected Amine: Over-protection can lead to the formation of a di-tert-butoxycarbonyl derivative. This is more likely with prolonged reaction times or an excess of Boc₂O and a strong base.

  • N,N'-disubstituted Urea Derivative: This byproduct can form through the in-situ generation of an isocyanate from the desired product, which then reacts with the starting aminopyridine.[1][2]

  • Hydrolyzed Product (Free Amine): If the reaction mixture is inadvertently exposed to acidic conditions during workup, the Boc group can be cleaved, regenerating the starting amine.[3]

Below is a summary of the expected masses for the target compound and its common byproducts, which can aid in their identification by mass spectrometry.

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
Target Product C₁₁H₁₅ClN₂O₂243.08
4-amino-2-chloro-5-methylpyridine (Starting Material)C₆H₇ClN₂143.03
Di-Boc Protected AmineC₁₆H₂₃ClN₂O₄343.13
N,N'-bis(2-chloro-5-methylpyridin-4-yl)ureaC₁₃H₁₂Cl₂N₄O311.04
Question 2: What causes the formation of the urea byproduct, and how can I minimize it?

Answer:

The formation of the N,N'-bis(2-chloro-5-methylpyridin-4-yl)urea byproduct is a known issue in Boc-protection reactions, particularly when using a catalyst like 4-(Dimethylamino)pyridine (DMAP).[4][5] The mechanism involves the activation of the initially formed carbamate by trifluoromethanesulfonyl anhydride (if used) or other activators to generate an isocyanate intermediate in situ. This highly reactive isocyanate then rapidly reacts with another molecule of the starting aminopyridine to form the stable urea derivative.[1][6]

Mitigation Strategies:

  • Control Stoichiometry: Use a minimal excess of Boc₂O (typically 1.1-1.2 equivalents). A large excess can promote side reactions.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the formation of the isocyanate intermediate.

  • Choice of Base: While DMAP is an effective catalyst, it can also promote urea formation.[4] Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). A patent for a similar synthesis suggests that using EDCI and HOBT in the presence of a base can lead to high selectivity and yield.[7]

  • Slow Addition: Add the Boc₂O solution dropwise to the solution of the amine and base to maintain a low instantaneous concentration of the protecting group.

Reaction Pathway and Byproduct Formation

G cluster_main Main Reaction cluster_side Side Reactions A 4-amino-2-chloro- 5-methylpyridine B tert-Butyl 2-chloro-5- methylpyridin-4-ylcarbamate (Target Product) A->B + Boc₂O, Base C Di-Boc Protected Amine A->C + Excess Boc₂O E Isocyanate Intermediate B->E Activation D N,N'-bis(2-chloro-5- methylpyridin-4-yl)urea E->D + Starting Amine

Caption: Main reaction pathway and common side reactions.

Question 3: I am struggling to separate my product from the starting material by column chromatography. What are your recommendations?

Answer:

Co-elution of the product and the starting material can be challenging due to their similar polarities. Here is a systematic approach to improve separation:

Troubleshooting Purification

G start Poor Separation in Column Chromatography step1 Optimize Solvent System (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine) start->step1 step2 Use a Different Stationary Phase (e.g., Alumina or C18) step1->step2 If still co-eluting step3 Consider Recrystallization step2->step3 For solid products step4 Employ Preparative HPLC step3->step4 For higher purity

Caption: Stepwise approach to improving chromatographic separation.

Detailed Protocol for Flash Column Chromatography:

  • Adsorbent: Use high-quality silica gel (230-400 mesh).

  • Solvent System Optimization:

    • Start with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity.

    • The addition of a small amount of triethylamine (0.5% v/v) to the mobile phase can help to reduce tailing of the amine spots on the silica gel, leading to better separation.

  • Loading: Use a dry loading technique. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of your column. This generally provides sharper bands and better resolution than wet loading.

  • Fraction Collection: Collect small fractions and monitor them carefully by TLC.

If these steps do not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica gel (C18). For high-purity requirements, preparative HPLC is a viable, albeit more resource-intensive, option.

Analytical Characterization

Accurate characterization of your product and any impurities is crucial. Below are the expected analytical signatures for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (s, 1H): Pyridine ring proton (H-6).

    • δ 7.85 (s, 1H): Pyridine ring proton (H-3).

    • δ 6.80 (br s, 1H): N-H proton of the carbamate.

    • δ 2.25 (s, 3H): Methyl group protons.

    • δ 1.55 (s, 9H): tert-butyl group protons.

    Note: The chemical shifts of impurities can be found in publicly available databases and literature.[8][9][10]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS):

    • Expected [M+H]⁺: m/z 243.08

    • Fragmentation: A common fragmentation pattern for Boc-protected amines in MS is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).[11] Be aware that in-source fragmentation can sometimes lead to the misidentification of the free amine as an impurity.[12]

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Chen, J., et al. (2013). BOC protection method for aminopyridine. CN102936220A.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible results.

I. Synthesis Overview: The Boc Protection of 4-amino-2-chloro-5-methylpyridine

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates.[1] The most common route involves the protection of the amino group of 4-amino-2-chloro-5-methylpyridine using di-tert-butyl dicarbonate (Boc₂O).[2] This reaction is typically catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), in an appropriate organic solvent.[3][4]

While seemingly straightforward, this N-tert-butoxycarbonylation can be prone to issues that lead to suboptimal yields and purity. This guide will address these common challenges in a practical question-and-answer format.

Reaction Scheme

Synthesis_Reaction cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_product Product start 4-amino-2-chloro- 5-methylpyridine boc Di-tert-butyl dicarbonate (Boc)₂O end tert-Butyl 2-chloro-5-methyl- pyridin-4-ylcarbamate boc->end dmap DMAP dmap->end catalyst solvent Solvent (e.g., THF, DCM) solvent->end Byproduct_Formation Product Desired Mono-Boc Product Byproduct Di-Boc Byproduct Product->Byproduct + (Boc)₂O (Side Reaction)

Sources

purification of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

< Technical Support Center: Purification of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate by Column Chromatography

Welcome to the technical support hub for the chromatographic purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific purification process.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the structural attributes of this compound that influence its chromatographic behavior.

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, a common cause of peak tailing.[1]

  • tert-Butoxycarbonyl (Boc) Group: This protecting group is generally stable to many chromatographic conditions but can be labile under strongly acidic conditions.[2][3] The presence of even trace amounts of acid on the silica surface or in the mobile phase can lead to partial or complete deprotection.

  • Chlorine Substituent: The electron-withdrawing nature of the chlorine atom can influence the overall polarity of the molecule.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to monitor my reaction and purification?

A1: A common and effective starting point for many N-Boc protected amines is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[5] For this compound, a good initial ratio to try is 7:3 Hexanes:Ethyl Acetate . You can then adjust the ratio to achieve an optimal Rf value (retention factor) of 0.2-0.3 for the desired product.

Q2: My compound is streaking or tailing on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking or tailing of basic compounds like your pyridine derivative on silica gel TLC plates is a frequent issue.[1] This is often due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%.

  • Use a different stationary phase. If the issue persists, consider using alumina (basic or neutral) or a deactivated silica gel.[6]

Q3: I'm observing a new, more polar spot on my TLC after the reaction work-up or during chromatography. What is it likely to be?

A3: The appearance of a new, more polar spot is often indicative of the deprotection of the Boc group , yielding the free amine (2-chloro-5-methylpyridin-4-amine). This can be caused by exposure to acidic conditions during the work-up (e.g., an acidic wash) or interaction with the acidic surface of the silica gel.[2][7]

To confirm this, you can perform a co-spot on the TLC plate with a known standard of the deprotected amine, if available. Alternatively, you can take a small amount of your product and intentionally treat it with a dilute acid (like TFA in DCM) and see if it converts to the more polar spot.[3]

Troubleshooting Guide for Column Chromatography

This section provides a problem-and-solution framework for common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Poor Separation of Product from Impurities - Inappropriate solvent system. - Column overloading.- Optimize the Eluent: Systematically vary the ratio of your solvents (e.g., Hexanes:Ethyl Acetate) based on TLC analysis. Aim for a ΔRf of at least 0.2 between your product and the closest impurity. - Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This can help to sharpen peaks and improve resolution. - Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to load 1g of crude material per 20-40g of silica gel.
Product is Tailing or Eluting as a Broad Band - Strong interaction with acidic silica gel. - Column channeling or poor packing.- Deactivate the Silica Gel: Pre-treat the silica gel with a solution of your eluent containing 1% triethylamine, then pack the column.[6] - Add a Basic Modifier to the Eluent: Incorporate 0.1-1% triethylamine into your mobile phase. - Ensure Proper Column Packing: Use a slurry packing method to create a homogenous and well-packed column bed to prevent channeling.
Partial or Complete Deprotection of the Boc Group on the Column - Acidic nature of the silica gel. - Use of acidic additives in the mobile phase.- Use Neutralized Silica Gel: As mentioned above, adding a basic modifier like triethylamine to the eluent can neutralize the acidic sites on the silica.[1] - Avoid Acidic Additives: Do not use additives like acetic acid or TFA in your mobile phase, as these will cleave the Boc group.[8] - Consider an Alternative Stationary Phase: If deprotection remains a significant issue, switching to neutral alumina may be a viable option.
Product is Not Eluting from the Column - The chosen eluent is not polar enough. - The compound may have decomposed on the column.- Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.[6] - Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any decomposition occurs.[6]

Experimental Protocols

Protocol 1: TLC Analysis
  • Prepare the TLC Plate: Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.[9]

  • Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV active, you can use an iodine chamber or a potassium permanganate stain.

Protocol 2: Column Chromatography
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Packing the Column:

    • Slurry Method (Recommended): In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Loading the Sample:

    • Dry Loading (Recommended for less soluble samples): Dissolve your crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use isocratic (constant solvent composition) or gradient elution (gradually increasing solvent polarity).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Column Column Chromatography TLC->Column Select Eluent Crude Crude Product Crude->TLC Test Crude->Column Load Fractions Collect Fractions Column->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Analyze Combine Combine Pure Fractions TLC_Fractions->Combine Identify Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Troubleshooting_Flow cluster_problems Identify the Issue cluster_solutions Implement Solutions cluster_outcome Outcome Start Poor Purification Result Poor_Sep Poor Separation Start->Poor_Sep Tailing Peak Tailing Start->Tailing Deprotection Boc Deprotection Start->Deprotection Optimize_Eluent Optimize Eluent (Gradient Elution) Poor_Sep->Optimize_Eluent Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Add_Base Add Basic Modifier (e.g., Et3N) Tailing->Add_Base Deprotection->Add_Base Change_Stationary Change Stationary Phase (e.g., Alumina) Deprotection->Change_Stationary Success Successful Purification Optimize_Eluent->Success Reduce_Load->Success Add_Base->Success Change_Stationary->Success

Sources

common issues in tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile building block. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to ensure your experiments are successful.

Section 1: Core Reactivity and Stability

FAQ: What are the key reactive sites and general stability considerations for this molecule?

Answer: this compound, often used in the synthesis of complex pharmaceutical intermediates, possesses three primary points of reactivity that dictate its chemical behavior. Understanding these is crucial for experimental design.

  • C2-Chloride (Electrophilic Site): The chlorine atom at the 2-position is the most common site for reaction. The pyridine nitrogen acts as an electron-withdrawing group, activating this position for Nucleophilic Aromatic Substitution (SNAr).[1][2][3] This makes it an excellent electrophile for reactions with various nucleophiles (amines, alcohols, thiols).

  • C4-Carbamate (Protecting Group): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the 4-amino functionality.[4][5][6] It is generally stable to basic and nucleophilic conditions but can be unintentionally cleaved under harsh acidic or high-temperature conditions.[4][7]

  • Pyridine Ring: The pyridine nitrogen itself can act as a Lewis base or coordinate to metal catalysts, which can sometimes inhibit palladium-catalyzed cross-coupling reactions.[8]

General Stability & Storage:

  • Thermal Stability: While generally stable, prolonged heating at high temperatures (>120 °C) can lead to gradual decomposition or Boc-deprotection.[7]

  • pH Sensitivity: Highly sensitive to strong acids, which will rapidly cleave the Boc group.[5][6][9] It is stable to most common bases (e.g., K₂CO₃, NaOtBu, DIPEA).[4]

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis and degradation.

G Start Low Yield in Suzuki Coupling Cause1 Slow Oxidative Addition (Strong C-Cl Bond) Start->Cause1 Cause2 Catalyst Inhibition (Pyridine-N Coordination) Start->Cause2 Cause3 Protodeboronation of Boronic Acid Start->Cause3 Cause4 Poor Reagent Quality or Degassing Start->Cause4 Sol1 Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). Increase temperature. Cause1->Sol1 Sol2 Use specific ligands designed to minimize N-coordination. Consider using a different Pd precursor. Cause2->Sol2 Sol3 Use anhydrous base (K3PO4, Cs2CO3). Use boronic esters (e.g., pinacol esters). Minimize reaction time. Cause3->Sol3 Sol4 Use fresh boronic acid. Thoroughly degas solvent and reaction mixture with Argon. Cause4->Sol4

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Key Optimization Parameters:

  • Catalyst & Ligand: Standard Pd(PPh₃)₄ is often ineffective. The oxidative addition into the C-Cl bond is the rate-limiting step and requires a highly active catalyst. [10]Use an electron-rich, sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos) with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. [11][12]* Base: The choice of base is critical. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to aqueous bases like Na₂CO₃, which can promote protodeboronation. [13]* Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are standard. [14]Adding a small amount of water can sometimes be beneficial, but start with anhydrous conditions.

  • Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen. [15]Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon is preferred over nitrogen) is mandatory for reproducibility.

FAQ: My Buchwald-Hartwig amination is not working. What should I consider?

Answer: Similar to Suzuki coupling, the Buchwald-Hartwig amination of a 2-chloropyridine requires a highly active catalytic system. [16][17]The pyridine nitrogen can also interfere with the catalytic cycle. [10]

Problem Probable Cause Recommended Solution
No Reaction 1. Inactive catalyst system. Use a modern, bulky biarylphosphine ligand (e.g., Xantphos, BINAP) with Pd₂(dba)₃ or Pd(OAc)₂. [11][17][18]
2. Incorrect base. A strong, non-nucleophilic base is required. NaOtBu or KOt-Bu are the most common and effective choices. [11][16]
3. Reaction not properly deoxygenated. Follow a strict protocol for degassing the solvent and reaction vessel under argon. [18]
Low Yield 1. Catalyst deactivation. Increase catalyst loading (2-5 mol%). Ensure high purity of all reagents.

| | 2. Incomplete reaction. | Increase reaction temperature (typically 80-110 °C) and/or time. [11][10]|

Section 4: Troubleshooting Boc Deprotection

FAQ: I'm getting a dark, impure product after treating with TFA in DCM. What is causing this and how can I get a clean deprotection?

Answer: This is a classic problem in aminopyridine chemistry. The issue arises from the tert-butyl cation that is generated during the deprotection. [4][9]This highly reactive electrophile can re-alkylate the electron-rich 2-amino-5-methylpyridine product, leading to complex mixtures and colored impurities.

The Solution: Cation Scavengers To prevent this side reaction, you must include a "cation scavenger" in the reaction mixture. The scavenger's role is to trap the tert-butyl cation faster than it can react with your desired product.

G BocProtected Boc-Protected Amine tBu_Cation tert-Butyl Cation (Reactive Electrophile) BocProtected->tBu_Cation + H+ (from TFA) DesiredAmine Desired Amine Product (Clean) BocProtected->DesiredAmine + H+ (from TFA) TFA TFA (Acid) SideProduct Alkylated Side Products (Impure Mixture) tBu_Cation->SideProduct Re-alkylation (Undesired Pathway) TrappedCation Trapped Cation tBu_Cation->TrappedCation Trapping (Desired Pathway) Scavenger Scavenger (e.g., Anisole, TES) Scavenger->TrappedCation

Sources

Technical Support Center: Optimization of Coupling Reactions with tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this key building block in their synthetic workflows. We will move beyond simple protocols to explore the chemical principles behind common challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

The structure of this substrate presents a unique set of challenges and opportunities. The C2-chloro group is an accessible site for cross-coupling, but its reactivity is tempered by the electronic properties of the pyridine ring and the steric influence of its substituents. The pyridine nitrogen itself can interact with the palladium catalyst, and the tert-butoxycarbonyl (Boc) protecting group, while robust, is not impervious to all reaction conditions. This guide provides a systematic approach to navigating these complexities.

Section 1: General Troubleshooting for All Coupling Reactions

This section addresses issues that are common across various types of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q1: My reaction shows low or no conversion. What are the first systemic checks I should perform?

Low or no conversion is the most common issue. Before undertaking extensive optimization, it is crucial to validate the integrity of your core reaction components. The problem often lies in a deactivated catalyst or compromised reaction environment rather than a fundamentally flawed condition set.

Core Causality: The catalytic cycle relies on maintaining the palladium in its active Pd(0) state. Oxygen, water, or other impurities can oxidize the catalyst to an inactive state, halting the reaction. For challenging substrates like 2-chloropyridines, the oxidative addition of the C-Cl bond to the Pd(0) center is frequently the rate-limiting step and requires a highly active catalyst[1].

Troubleshooting Workflow:

G start Reaction Failure: Low or No Conversion q1 Is the reaction strictly anaerobic? start->q1 a1 Re-run reaction. Degas solvent thoroughly (e.g., 3x freeze-pump-thaw cycles) and use a robust inert gas (Ar) manifold. q1->a1 No q2 Are the catalyst and ligand active? q1->q2 Yes a1->q2 a2 Use a fresh batch of catalyst/ligand. Consider a pre-catalyst (e.g., G3/G4 Palladacycle) for more reliable Pd(0) formation [12]. q2->a2 Unsure/No q3 Is the temperature high enough? q2->q3 Yes a2->q3 a3 Increase temperature in 10-20 °C increments. C-Cl bond activation often requires >100 °C [12]. Monitor for substrate/product stability. q3->a3 No q4 Is the ligand appropriate for C-Cl activation? q3->q4 Yes a3->q4 a4 Switch to a bulky, electron-rich ligand. (e.g., RuPhos, BrettPhos, P(tBu)3). These promote oxidative addition [14, 19]. q4->a4 No end Systematic Optimization Complete q4->end Yes a4->end G cluster_0 Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) ArCl Ar-Cl ArCl->OA_Complex Amine_Complex L-Pd(II)(Ar)(NR2) OA_Complex->Amine_Complex Amine Coordination & Deprotonation Amine R2NH Amine->Amine_Complex Base Base Base->Amine_Complex - Base-H+Cl- Amine_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amine_Complex->Product

Caption: Simplified catalytic cycle highlighting the critical oxidative addition step.

References

  • Biscoe, M. R., et al. (2008). "Cross-Coupling Reactions of Aryl Chlorides with Grignard Reagents Catalyzed by a Palladium-N-Heterocyclic Carbene Complex." Journal of the American Chemical Society, 130(35), 11593–11601. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Vantourout, J. C., et al. (2017). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 21(5), 736-742. [Link]

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides." Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Guram, A. S., et al. (2006). "A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides." Organic Letters, 8(9), 1787–1789. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Reddit Chemistry Community. (2018). "Help troubleshooting a Buchwald-Hartwig amination?". [Link]

  • Christmann, U., & Vilar, R. (2005). "Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions." Angewandte Chemie International Edition, 44(3), 366–374. [Link]

  • Google Patents. (1986).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "The Slow-Release Strategy for Suzuki–Miyaura Cross-Coupling." Chemical Society Reviews, 43(1), 412–443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Royal Society of Chemistry. (2013). "BOC Deprotection." ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Zhang, H., et al. (1999). "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." Journal of the American Chemical Society, 121(49), 11507–11508. [Link]

  • Reddit Chemistry Community. (2016). "Why am I getting low yield for my Suzuki coupling reaction?". [Link]

  • Kinzel, T., et al. (2010). "Nickel-Catalyzed Cross-Coupling of Aryl Carbamates with Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Catalysis Consulting. "Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction." [Link]

  • Bartoli, G., et al. (2005). "A mild and selective cleavage of N-Boc protecting group with CeCl3·7H2O/NaI system in acetonitrile." Tetrahedron Letters, 46(49), 8497-8500. [Link]

  • Bari, S., et al. (2021). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules, 26(16), 4911. [Link]

  • Chepurna, I., et al. (2020). "C–C Coupling in sterically demanding porphyrin environments." Beilstein Journal of Organic Chemistry, 16, 2696–2705. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines." Journal of the American Chemical Society, 132(43), 15302–15304. [Link]

  • J. C. V. Mallet, et al. (2021). "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Al-Masry, M. H., et al. (2020). "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes." Journal of Coordination Chemistry, 73(17-18), 2469-2483. [Link]

  • Wu, X., et al. (2019). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chem-Station. [Link]

  • ResearchGate Community. (2017). "Suzuki coupling Reaction's yield is very low... How can I improvise my reaction?". [Link]

  • Murahashi, S.-I., et al. (1997). "Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines." Tetrahedron Letters, 38(4), 583-586. [Link]

  • Montgomery, T. P., et al. (2018). "Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands." Organic Letters, 20(1), 200-203. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Reddit Chempros Community. (2019). "Diagnosing issues with a failed Suzuki coupling?". [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Itoh, T., & Mase, T. (2005). "A crucial role for water in the Suzuki–Miyaura reaction." Tetrahedron Letters, 46(20), 3573-3576. [Link]

  • Google Patents. (2019). "Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

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tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate (CAS No. 1820717-60-9). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the integrity of your experiments and the validity of your results.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis. The stability of this compound is paramount, as its degradation can lead to impurities that may compromise subsequent synthetic steps or biological assays. The core structural features that dictate its stability are the tert-butoxycarbonyl (Boc) protecting group and the chlorinated pyridine ring. The Boc group is notoriously sensitive to acidic conditions, while the overall molecule's integrity can be affected by temperature, moisture, and light.

This guide provides a comprehensive overview of best practices for storage and handling, along with troubleshooting advice for common issues encountered during its use.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound, linking them to potential stability and storage issues.

Observed Problem Potential Cause(s) Recommended Action & Explanation
Inconsistent or low yields in subsequent reactions. Partial deprotection of the Boc group: Exposure to acidic conditions (e.g., acidic solvents, contaminants in other reagents) can cleave the Boc group, leading to the formation of 2-chloro-5-methylpyridin-4-amine. This unprotected amine can undergo side reactions.1. Purity Check: Before use, verify the purity of the starting material via TLC, LC-MS, or ¹H NMR. Look for the appearance of a new, more polar spot (TLC) or a peak corresponding to the deprotected amine.2. Aprotic/Neutral Conditions: Ensure all reaction solvents and reagents are anhydrous and free of acidic impurities. If necessary, pass solvents through a column of activated alumina.3. Scavenge Acid: Consider the use of a non-nucleophilic base (e.g., proton sponge) if trace acid is suspected.
Change in physical appearance (e.g., clumping, discoloration). Moisture Absorption (Hydrolysis): The compound may be hygroscopic. Absorbed water can lead to clumping and potentially slow hydrolysis of the carbamate over long-term storage, especially if not stored in a desiccated environment.1. Proper Storage: Always store the compound in a tightly sealed container within a desiccator, preferably in a refrigerator.[1]2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[2]
Unexpected side products in mass spectrometry analysis. Thermal Degradation: Exposure to high temperatures during storage or in a reaction setup (e.g., high-boiling point solvents without proper temperature control) can cause decomposition. The Boc group can be thermally labile.1. Controlled Reaction Temperature: Maintain recommended reaction temperatures. Avoid unnecessary heating.2. Storage Temperature: Adhere to the recommended storage temperature of 2-8°C.[2] Do not store at room temperature for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated place.[1] The recommended temperature is 2-8°C.[2] To ensure stability, keep the container tightly closed and consider storage in a desiccator to protect from moisture.[1] For long-term storage, maintaining an inert atmosphere by flushing with argon or nitrogen is also advisable.[2]

Q2: How can I tell if my sample of this compound has degraded?

Visual inspection can sometimes reveal degradation through changes in color or consistency (e.g., clumping). However, the most reliable methods are analytical. A purity check via Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended if you suspect degradation. The primary degradation product to look for is the Boc-deprotected 2-chloro-5-methylpyridin-4-amine.

Q3: Is this compound sensitive to light?

Q4: What are the main degradation pathways for this compound?

The two most probable degradation pathways are acid-catalyzed hydrolysis and thermal decomposition.

  • Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, which results in the formation of 2-chloro-5-methylpyridin-4-amine, isobutylene, and carbon dioxide.[3]

  • Thermal Decomposition: At elevated temperatures, the Boc group can also be cleaved.

Degradation Pathways Potential Degradation Pathways A tert-Butyl 2-chloro-5- methylpyridin-4-ylcarbamate B 2-chloro-5-methylpyridin-4-amine + Isobutylene + CO2 A->B  Acid (H+) or High Temperature (Δ)

Caption: Primary degradation pathways for this compound.

Q5: What safety precautions should I take when handling this compound?

It is recommended to handle this compound in a chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] The toxicological properties of this compound have not been fully investigated.[1]

Experimental Protocols

To ensure the quality of your starting material, the following protocol outlines a standard procedure for a purity check using Thin Layer Chromatography.

Protocol: Purity Assessment by Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: Use a silica gel-coated TLC plate. Draw a light pencil line approximately 1 cm from the bottom.

  • Prepare the Sample Solution: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spot the Plate: Use a capillary tube to spot a small amount of the sample solution onto the pencil line.

  • Prepare the Mobile Phase: A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate. A good starting point is a 7:3 or 1:1 mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If a new, more polar spot (lower Rf value) is observed compared to a reference sample, it may indicate the presence of the deprotected amine.

TLC Purity Workflow TLC Purity Assessment Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Sample Solution B Spot TLC Plate A->B C Develop Plate in Mobile Phase B->C D Visualize under UV Light C->D E Analyze Spot Pattern D->E

Caption: Workflow for assessing compound purity using TLC.

References

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Technical Support Center: tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed mechanistic insights into the potential degradation pathways of this compound. As a key intermediate in pharmaceutical synthesis, understanding its stability is critical for ensuring reaction efficiency, purity of downstream products, and overall project success.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound?

A1: The most prevalent degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2] The carbamate linkage is highly susceptible to acidic conditions, leading to the formation of the parent amine, 2-chloro-5-methylpyridin-4-amine, along with isobutylene and carbon dioxide. Even trace amounts of acid can initiate this process.

Q2: How should I store this compound to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored under inert gas (nitrogen or argon) in a tightly sealed container at 2–8 °C.[3] It is crucial to protect it from moisture, acidic vapors, and direct light.

Q3: I've noticed a decrease in the purity of my compound over time. What are the likely impurities?

A3: The primary impurity is likely the deprotected amine, 2-chloro-5-methylpyridin-4-amine. Depending on the storage or reaction conditions, you might also encounter products resulting from the reaction of the tert-butyl cation (a byproduct of Boc-cleavage) with other nucleophiles in your mixture.[4]

Q4: Is this compound sensitive to light?

A4: Yes, pyridine derivatives can be susceptible to photodegradation.[5][6] While the Boc-carbamate itself is not the primary chromophore, the pyridine ring can absorb UV light, potentially leading to radical-mediated degradation pathways over time. It is best practice to store the compound in an amber vial or otherwise protected from light.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of the deprotected starting material, 2-chloro-5-methylpyridin-4-amine.

  • Probable Cause: Unintentional cleavage of the Boc protecting group due to acidic conditions.

  • Causality Explained: The Boc group is designed to be removed with acid.[1][2] Your reaction may contain an acidic reagent, or an acidic byproduct may be forming during the reaction. Protic solvents, particularly at elevated temperatures, can also facilitate this deprotection.

  • Solutions:

    • pH Neutralization: If your reaction can tolerate it, add a non-nucleophilic base (e.g., proton sponge or diisopropylethylamine) to neutralize any trace acid.

    • Aprotic Solvent: Switch to a dry, aprotic solvent to minimize proton availability. Ensure solvents are freshly distilled or from a sure-seal bottle.

    • Reagent Purity: Verify the purity of your reagents to ensure they are not contaminated with acids. For example, some grades of chloroform can contain trace amounts of HCl.

Issue 2: During a thermally driven reaction, I observe gas evolution and the formation of multiple byproducts, including the deprotected amine.

  • Probable Cause: Thermal decomposition of the Boc group.

  • Causality Explained: At elevated temperatures, the Boc group can be cleaved without any added catalyst.[7][8] This process generates isobutylene gas and the unstable carbamic acid, which rapidly decarboxylates to the free amine and CO2 gas.[7]

  • Solutions:

    • Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Alternative Protecting Group: If high temperatures are unavoidable, consider using a more thermally stable protecting group for the amine.

    • Flow Chemistry: For high-temperature reactions, using a continuous flow setup can minimize the residence time at high temperatures, thereby reducing the extent of thermal degradation.[8]

Issue 3: My NMR spectrum shows unexpected signals in the aliphatic region, and my mass spectrum has peaks corresponding to the addition of 56 mass units.

  • Probable Cause: Alkylation of the substrate or product by the tert-butyl cation.

  • Causality Explained: During acid-mediated deprotection, a tert-butyl cation is formed as a key intermediate.[1][9] This electrophilic cation can be trapped by any available nucleophile, including the pyridine nitrogen or the amine product itself, leading to tert-butylated impurities.

  • Solutions:

    • Use a Scavenger: Include a cation scavenger in your deprotection reaction. Common scavengers include anisole, thioanisole, or triethylsilane, which effectively trap the tert-butyl cation.[1][4]

    • Optimize Deprotection Conditions: Use the mildest acidic conditions possible for deprotection (e.g., 4M HCl in dioxane instead of neat TFA) and run the reaction at a lower temperature (0 °C to room temperature) to control the formation of side products.[10]

Key Degradation Pathways: A Mechanistic View

A deeper understanding of the degradation mechanisms is essential for rational experimental design.

Pathway 1: Acid-Mediated Deprotection

This is the most significant degradation pathway, proceeding via a well-established mechanism. The reaction is initiated by protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.

Acid_Mediated_Deprotection Start This compound Protonated Protonated Intermediate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu_cation tert-Butyl Cation Protonated->tBu_cation Amine 2-chloro-5-methylpyridin-4-amine CarbamicAcid->Amine Fast CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Acid-mediated cleavage of the Boc group.

Pathway 2: Thermal Decomposition

Heating the compound, especially above 150 °C, can induce a non-catalytic elimination reaction. This pathway likely proceeds through a concerted or stepwise fragmentation, yielding the same final products as the acid-catalyzed route: the parent amine, isobutylene, and carbon dioxide.[7]

Thermal_Decomposition Start This compound TransitionState Transition State (Concerted Elimination) Start->TransitionState Δ (Heat) Amine 2-chloro-5-methylpyridin-4-amine TransitionState->Amine CO2 CO2 TransitionState->CO2 Isobutylene Isobutylene TransitionState->Isobutylene

Caption: Thermal decomposition pathway.

Pathway 3: Photodegradation

The pyridine ring is known to be susceptible to photochemical reactions upon exposure to UV light.[5][11] The mechanism can be complex, often involving the formation of radical species that can lead to a variety of products, including hydroxylated pyridines or even ring-opened products. This pathway is less predictable than hydrolysis or thermolysis and results in a more complex impurity profile.

Photodegradation Start This compound ExcitedState Excited State* Start->ExcitedState hν (UV Light) RadicalIntermediates Radical Intermediates ExcitedState->RadicalIntermediates Intersystem Crossing or Homolysis DegradationProducts Complex Mixture of Degradation Products (e.g., hydroxylated species) RadicalIntermediates->DegradationProducts Reaction with O₂, H₂O, etc.

Caption: Conceptual photodegradation pathway.

Data Summary Tables

Table 1: Summary of Degradation Pathways and Products

Degradation PathwayTriggerKey Intermediate(s)Major Products
Acid-Mediated Deprotection Acid (H⁺)Protonated carbamate, tert-butyl cation2-chloro-5-methylpyridin-4-amine, Isobutylene, CO₂
Thermal Decomposition Heat (Δ)Carbamic acid2-chloro-5-methylpyridin-4-amine, Isobutylene, CO₂
Photodegradation UV Light (hν)Excited state, radical speciesComplex mixture (e.g., hydroxylated pyridines)

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2–8 °CTo minimize the rate of thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidative degradation and exclude moisture.
Light Protect from light (Amber vial)To prevent photodegradation of the pyridine ring.
pH Avoid acidic conditionsThe Boc group is highly labile to acid.
Handling Use dry solvents and glasswareTo prevent hydrolysis.

Experimental Protocols

Protocol 1: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the purity of your compound and detecting the primary degradation product.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

    • Gradient Program: Start with 20% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 3 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: The deprotected amine (2-chloro-5-methylpyridin-4-amine) will be significantly more polar and thus will have a shorter retention time than the parent compound. Integrate peak areas to determine the relative purity.

Protocol 2: Forced Degradation Study (Acidic Conditions)

This protocol is used to intentionally generate and identify acid-labile degradation products.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1M HCl.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Withdraw 0.1 mL aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr). Neutralize each aliquot with an equal volume of 1M NaOH solution.

  • Analysis: Dilute the neutralized aliquots and analyze by LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected amine (Expected m/z = 143.03 [M+H]⁺).

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. Available at: [Link]

  • ResearchGate. Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N-(3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Applied and Environmental Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]

  • Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine. Available at: [Link]

  • Environmental Toxicology and Chemistry. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Available at: [Link]

  • IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available at: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. Available at: [Link]

  • ACS Green Chemistry Institute. Thermal Methods for BOC Deprotection. Available at: [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. Available at: [Link]

  • PubMed. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • ResearchGate. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Available at: [Link]

  • ResearchGate. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available at: [Link]

  • PubMed. [Biodegradation of pyridine under UV irradiation]. Available at: [Link]

  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Available at: [Link]

  • Chemtips. Reactions that Work: Boc Protection. Available at: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Available at: [Link]

  • PubMed. UV photolysis for accelerating pyridine biodegradation. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • Wikipedia. Polylactic acid. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Available at: [Link]

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troubleshooting failed synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical research and development, tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is synthesized through the N-tert-butoxycarbonylation (Boc protection) of 2-chloro-5-methylpyridin-4-amine. While seemingly straightforward, this reaction is often plagued by issues stemming from the electronically-deficient nature of the pyridine ring, which deactivates the amino group towards electrophilic attack.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a practical question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust understanding of the synthesis and its potential pitfalls.

General Synthesis Protocol

The following protocol outlines a standard procedure for the synthesis of this compound. This serves as a baseline for the troubleshooting discussion that follows.

Reaction Scheme:

Reaction_Scheme cluster_product Product Amine 2-chloro-5-methyl pyridin-4-amine Reagents Base (e.g., TEA, DIPEA) Catalyst (e.g., DMAP) Solvent (e.g., DCM, THF) Room Temp to 40°C Boc2O Di-tert-butyl dicarbonate (Boc)₂O Product tert-Butyl 2-chloro-5-methyl pyridin-4-ylcarbamate Reagents->Product + CO₂ + t-BuOH

Caption: Boc protection of 2-chloro-5-methylpyridin-4-amine.

Experimental Protocol: Step-by-Step

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-methylpyridin-4-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

  • Addition of Base & Catalyst: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Stir the solution until all solids are dissolved.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Troubleshooting Guide & FAQs

This section addresses common failures encountered during the synthesis.

Q1: The reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-5-methylpyridin-4-amine even after an extended period. What went wrong?

Answer: This is the most frequent issue, primarily caused by the low nucleophilicity of the starting material and/or reagent degradation. The pyridine ring, particularly with an electron-withdrawing chloro substituent, significantly reduces the electron density on the exocyclic amino group, making it a poor nucleophile.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is sensitive to moisture and can hydrolyze over time, especially if stored improperly.[1] It is a low-melting solid, and repeated temperature cycling can accelerate degradation.[2] Use a fresh bottle or verify the purity of your existing stock.

    • Solvent and Base: Ensure all solvents are anhydrous and the base (e.g., TEA) is pure and dry. Water will consume the (Boc)₂O.

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently heating the reaction mixture to 35-40°C can often provide the necessary activation energy to drive the reaction to completion without causing significant degradation.[3]

    • Increase Catalyst Loading: DMAP acts as a potent acylation catalyst by forming a highly reactive N-acylpyridinium intermediate with (Boc)₂O. If the reaction is sluggish, increasing the DMAP loading to 0.2-0.3 equivalents can significantly enhance the rate. However, be aware that excess DMAP can complicate purification.

    • Extend Reaction Time: Some reactions with deactivated amines simply require more time. Monitor the reaction for up to 24 hours before concluding it has stalled.

  • Consider an Alternative Base:

    • While TEA is standard, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can sometimes be more effective.

ParameterStandard ConditionTroubleshooting ActionRationale
Temperature Room TemperatureIncrease to 35-40°COvercomes the activation energy barrier for the deactivated amine.
(Boc)₂O 1.2 eqUse fresh, verified reagentEnsures the key electrophile is active and not hydrolyzed.
Catalyst 0.1 eq DMAPIncrease to 0.2-0.3 eqAccelerates the formation of the highly reactive acylating intermediate.
Solvent Anhydrous DCM/THFEnsure rigorous dryingPrevents competitive hydrolysis of (Boc)₂O.
Q2: My reaction worked, but I've isolated a significant byproduct with a mass corresponding to the addition of two Boc groups. How can I prevent this?

Answer: The formation of the di-Boc protected species, tert-butyl N-(tert-butoxycarbonyl)-N-(2-chloro-5-methylpyridin-4-yl)carbamate, occurs when the initially formed carbamate is further acylated. While the carbamate nitrogen is significantly less nucleophilic than the starting amine, this side reaction can occur under forcing conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Do not use a large excess of (Boc)₂O. Reduce the amount from a potential 1.5-2.0 equivalents down to a more controlled 1.1-1.2 equivalents. Add the (Boc)₂O solution slowly to the reaction mixture to avoid high local concentrations.[4]

  • Avoid Excessive Heat: High temperatures can promote the formation of the di-Boc byproduct. If heating is necessary to drive the initial reaction, do so cautiously and for the minimum time required.

  • Limit DMAP: While catalytic DMAP is beneficial, a large excess can also facilitate the second, undesired acylation. Stick to the recommended catalytic amounts (0.1 eq).

Troubleshooting_Flow Start Reaction Failed or Low Yield CheckReagents Verify (Boc)₂O & Solvent Quality Start->CheckReagents ReagentsOK Reagents are Good CheckReagents->ReagentsOK Purity OK ReagentsBad Reagents are Suspect CheckReagents->ReagentsBad Purity Bad/Unknown Optimize Optimize Reaction Conditions ReagentsOK->Optimize UseFresh Use Fresh Reagents & Rerun ReagentsBad->UseFresh Success Problem Solved UseFresh->Success IncreaseTemp Increase Temperature (40°C) Optimize->IncreaseTemp IncreaseDMAP Increase DMAP (0.2 eq) Optimize->IncreaseDMAP ExtendRxn Extend Reaction Time (24h) Optimize->ExtendRxn IncreaseTemp->Success IncreaseDMAP->Success ExtendRxn->Success

Caption: Troubleshooting workflow for low conversion.

Q3: The reaction seems complete by TLC, but I am struggling with the aqueous workup, resulting in low recovery of my crude product. What are the best practices?

Answer: Workup issues, such as emulsion formation or loss of product to the aqueous layer, are common. The basicity of the pyridine nitrogen in the product can lead to partial protonation and water solubility, especially if the aqueous phase is acidic.

Troubleshooting Steps:

  • Quenching: Quench the reaction carefully with water. If DMAP was used, a dilute acid wash (e.g., 1M HCl) can help remove it, but be cautious. It is often safer to perform a simple water wash and remove residual DMAP via chromatography.

  • pH Adjustment: After extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before final separation. This keeps your product deprotonated and ensures it partitions into the organic layer. A wash with saturated sodium bicarbonate (NaHCO₃) solution can be beneficial.[3]

  • Breaking Emulsions: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Let it stand for 10-20 minutes. Filtering the entire mixture through a pad of Celite can also be effective.

  • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x) with your organic solvent to ensure complete recovery of the product.

Q4: I am having difficulty purifying the final product by column chromatography. It is streaking or co-eluting with an impurity.

Answer: Purification can be challenging due to the polarity of the product and potential impurities.

Troubleshooting Steps:

  • Choosing the Right Eluent: A common eluent system is a gradient of ethyl acetate in hexanes or heptane. The polarity of the product means you may need a relatively high percentage of ethyl acetate.

  • Deactivating Silica: The slightly acidic nature of standard silica gel can sometimes cause streaking with basic compounds like pyridines. You can "deactivate" the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). Prepare your slurry with hexanes containing 1% TEA, load your column, and then run your gradient. This neutralizes the acidic sites and leads to better peak shape.

  • Identifying Impurities:

    • Unreacted (Boc)₂O: This can often be seen on TLC. It can be removed by careful chromatography.

    • tert-Butanol: This is a byproduct of the reaction. It is volatile and should be mostly removed during concentration under reduced pressure.

    • DMAP: If used in excess, it can be tricky to remove. The TEA-deactivated silica mentioned above can help, as DMAP will have less affinity for the column.

References

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link][5]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link][6]

  • Di-tert-butyl dicarbonate - Wikipedia. Wikipedia. Available at: [Link][2]

  • CN102936220A - BOC protection method for aminopyridine. Google Patents. Available at: [4]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a substituted pyridine derivative of interest in medicinal chemistry. We will compare its expected spectral features with those of a related precursor, 2-chloro-5-methylpyridin-4-amine, to highlight the impact of the tert-butoxycarbonyl (Boc) protecting group on the chemical environment of the pyridine ring. Furthermore, a detailed, field-proven protocol for NMR data acquisition is provided to ensure experimental reproducibility and integrity.

Structural Overview and Predicted NMR Spectra

This compound (MW: 242.702 g/mol , Formula: C₁₁H₁₅ClN₂O₂) is a carbamate-protected amine derivative of a substituted pyridine.[1] The introduction of the Boc group significantly alters the electronic environment of the pyridine ring compared to its parent amine, 2-chloro-5-methylpyridin-4-amine. This alteration is directly observable in the predicted NMR chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Compound Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
This compoundH-3~8.2~110
H-6~8.0~148
CH₃ (C5)~2.3~18
t-Butyl~1.5~28
NH~9.5-10.5N/A
t-Butyl CN/A~81
C=ON/A~152
C-2N/A~150
C-4N/A~145
C-5N/A~125
2-chloro-5-methylpyridin-4-amine (for comparison)H-36.50N/A
H-67.68N/A
CH₃ (C5)1.96N/A
NH₂6.16N/A

Note: The predicted values for this compound are based on established chemical shift ranges for similar functional groups and the observed data for the parent amine.[2] The ¹H NMR data for 2-chloro-5-methylpyridin-4-amine is from experimental results in DMSO-d₆.[2]

Comparative Spectral Analysis: The Influence of the Boc Group

The addition of the electron-withdrawing Boc-carbamate group to the amine at the C-4 position is expected to induce significant downfield shifts for the pyridine ring protons.

  • H-3 and H-6 Protons: In the parent amine, the H-3 and H-6 protons appear at 6.50 and 7.68 ppm, respectively.[2] The carbamate group's inductive and resonance effects will decrease the electron density on the pyridine ring, deshielding the ring protons. Consequently, both H-3 and H-6 are predicted to shift downfield in this compound. The proton at the H-3 position, being ortho to the carbamate-substituted carbon, is expected to experience a more pronounced downfield shift.

  • Methyl Protons (C5-CH₃): A slight downfield shift is also anticipated for the methyl protons at the C-5 position due to the overall decrease in electron density of the aromatic system.

  • NH Proton: The carbamate NH proton is expected to appear as a broad singlet at a significantly downfield position (around 9.5-10.5 ppm), characteristic of amide and carbamate protons.[3]

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.5 ppm, a characteristic signature of this group.[4][5]

The ¹³C NMR spectrum will also reflect these electronic changes. The carbonyl carbon of the carbamate will introduce a new signal around 152 ppm.[6] The quaternary carbon of the tert-butyl group is expected around 81 ppm, and the methyl carbons of this group will appear around 28 ppm.[7] The pyridine ring carbons will also exhibit shifts corresponding to the altered electronic distribution.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following methodology is recommended for the analysis of this compound.

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[8][9]

  • Sample Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.[9]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent is often used as a secondary reference.[10]

B. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge. Place the sample into the NMR spectrometer.[11]

  • Locking and Shimming: The spectrometer's deuterium lock system will stabilize the magnetic field.[9] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected range for carbon signals (e.g., 0-180 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

C. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the experimental workflow and the structural comparison between the target compound and its precursor.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample (5-10 mg) in Deuterated Solvent (0.6 mL) B Filter into NMR Tube A->B C Add Internal Standard (Optional) B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference and Integrate H->I J Assign Peaks I->J

Caption: Experimental workflow for NMR data acquisition.

G cluster_amine 2-chloro-5-methylpyridin-4-amine cluster_carbamate This compound amine amine carbamate carbamate amine->carbamate Boc Protection

Caption: Structural comparison of the parent amine and its Boc-protected derivative.

Conclusion

References

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • UT Health San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

  • ResearchGate. Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the robust analytical assessment of key intermediates is paramount. This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for the characterization of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a substituted pyridinylcarbamate that serves as a valuable building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to ensure the integrity and reliability of your analytical data.

Introduction to this compound

This compound (Molecular Formula: C₁₁H₁₅ClN₂O₂, Molecular Weight: 242.70 g/mol ) is a bifunctional molecule featuring a Boc-protected amine on a chlorinated and methylated pyridine ring.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial for directing synthetic pathways, while the chloro- and methyl-substituted pyridine core is a common scaffold in pharmacologically active compounds. Accurate characterization of this intermediate is critical to confirm its identity, purity, and stability, thereby ensuring the successful progression of multi-step syntheses.

Mass Spectrometry: The Cornerstone of Structural Elucidation

Mass spectrometry (MS) stands as a primary technique for the molecular weight determination and structural elucidation of synthetic intermediates like this compound. Its high sensitivity and specificity provide invaluable information about the elemental composition and fragmentation patterns of the analyte.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the first critical decision in the mass spectrometric analysis of this compound. The presence of the thermally labile Boc group guides this choice.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly recommended for this analyte. It minimizes in-source fragmentation, allowing for the confident determination of the protonated molecular ion ([M+H]⁺). This is crucial for confirming the molecular weight.

  • Electron Ionization (EI): While a powerful technique for generating extensive fragmentation libraries, EI is generally not the preferred method for thermally sensitive molecules like Boc-protected compounds. The high energy of EI can lead to the cleavage of the Boc group in the ion source, potentially preventing the observation of the molecular ion.

Predicted Fragmentation Pathway

Based on the known fragmentation patterns of Boc-protected amines and halogenated pyridines, we can predict the primary fragmentation pathways for this compound under collision-induced dissociation (CID) in an ESI-MS/MS experiment.

The protonated molecular ion will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary fragmentation events are expected to involve the Boc group:

  • Loss of Isobutylene: A neutral loss of 56 Da, corresponding to the elimination of isobutylene (C₄H₈), is a hallmark fragmentation of Boc-protected compounds.

  • Loss of the entire Boc group: Cleavage of the carbamate bond can result in the loss of the entire tert-butoxycarbonyl group.

  • Further Fragmentation: Subsequent fragmentation of the pyridinyl core can provide further structural information.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is indispensable, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the compound's identity and purity.

ParameterMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by mass-to-charge ratio analysis of ions.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Information Provided Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation.Purity assessment, quantification of impurities, and retention time for identification.Unambiguous structural elucidation, including connectivity of atoms and stereochemistry.
Key Advantages High sensitivity and specificity. Provides structural information.Robust, reproducible, and widely available. Excellent for quantitative analysis of purity.Provides the most detailed structural information. Non-destructive.
Limitations Isomers can be difficult to distinguish without chromatographic separation. Quantification can be complex.Limited structural information. Requires a chromophore for UV detection.Lower sensitivity compared to MS. Requires larger sample amounts.

Experimental Protocols

I. LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using a standard reverse-phase HPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Positive ESI):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • MS Scan Range: m/z 50-500

  • MS/MS: Product ion scan of the protonated molecular ion (m/z 243.1 for ³⁵Cl isotope). Collision energy can be ramped (e.g., 10-30 eV) to observe fragmentation.

II. HPLC-UV Analysis

This method is suitable for routine purity checks and quantification.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm is a good starting point for many carbamates.[2] A UV scan of the analyte is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL.

III. NMR Spectroscopy

NMR provides definitive structural confirmation.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Features:

  • A singlet integrating to 9 protons for the tert-butyl group.

  • Signals in the aromatic region corresponding to the protons on the pyridine ring.

  • A singlet for the methyl group on the pyridine ring.

  • A broad singlet for the NH proton of the carbamate.

Visualizing the Workflow and Structure

To better illustrate the analytical process and the structure of the analyte, the following diagrams are provided.

LC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc HPLC Separation cluster_ms Mass Spectrometry Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Column C18 Reverse-Phase Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization MS1 MS Scan (Full Scan) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Product Ions) CID->MS2

Caption: Workflow for LC-MS/MS analysis.

Predicted_Fragmentation cluster_structure This compound cluster_fragments Predicted Key Fragments (ESI-MS/MS) img M_H [M+H]⁺ m/z ~243.1/245.1 M_H_minus_isobutylene [M+H - C₄H₈]⁺ m/z ~187.1/189.1 M_H->M_H_minus_isobutylene - C₄H₈ (56 Da) M_H_minus_isobutylene_minus_CO2 [M+H - C₄H₈ - CO₂]⁺ m/z ~143.1/145.1 M_H_minus_isobutylene->M_H_minus_isobutylene_minus_CO2 - CO₂ (44 Da)

Caption: Predicted fragmentation pathway.

Conclusion and Recommendations

The comprehensive analysis of this compound is best achieved through a multi-faceted approach.

  • For initial identification and structural confirmation, LC-MS/MS with a soft ionization technique like ESI is the method of choice. It provides unambiguous molecular weight information and valuable structural insights through fragmentation analysis.

  • For routine purity assessment and quantification in a process chemistry setting, HPLC-UV offers a robust, reliable, and cost-effective solution.

  • For definitive, unambiguous structural elucidation, particularly for reference standard characterization, NMR spectroscopy is unparalleled.

By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful drug discovery and development programs.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Frontier Specialty Chemicals. This compound. Available from: [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Available from: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. Available from: [Link]

  • ResearchGate. CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. Available from: [Link]

  • NIH. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Available from: [Link]

  • PubChem. tert-Butyl carbamate. Available from: [Link]

  • Mass Spectrometry Bulletin. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available from: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? Available from: [Link]

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A Comparative Guide to the Characterization of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Substituted pyridines, in particular, are privileged scaffolds found in numerous pharmacologically active agents. This guide provides a detailed comparative analysis of the characterization data for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate , a key building block, and its structural isomer, alongside its immediate synthetic precursor.

Given the limited availability of direct experimental data for the title compound, this guide presents a comprehensive profile based on established spectroscopic principles and comparative data from closely related analogues. This approach offers researchers a robust framework for the identification and quality assessment of these critical synthetic intermediates.

Physicochemical Properties: A Comparative Overview

A foundational aspect of compound characterization lies in its fundamental physicochemical properties. These parameters not only confirm the identity of a substance but also influence its handling, reactivity, and formulation potential.

PropertyThis compoundtert-Butyl (2-chloro-6-methylpyridin-4-yl)carbamate2-chloro-5-methylpyridin-4-amine
CAS Number 1820717-60-9[1]1266335-92-579055-62-2[2]
Molecular Formula C₁₁H₁₅ClN₂O₂[1]C₁₁H₁₅ClN₂O₂C₆H₇ClN₂[2]
Molecular Weight 242.70 g/mol [1]242.70 g/mol 142.58 g/mol [2]
Purity >95%[1]Not SpecifiedNot Specified
Appearance Predicted: White to off-white solidNot SpecifiedOff-white powder[3]
Melting Point Not DeterminedNot Determined115 °C[3]

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques provide an in-depth view of a molecule's structure, offering definitive evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below is a comparison of the experimental ¹H NMR data for the precursor and a predicted spectrum for the title compound and its isomer.

¹H NMR Spectral Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)tert-Butyl Protons (ppm)NH Proton (ppm)
This compound (Predicted) ~8.1 (s, 1H), ~7.8 (s, 1H)~2.3 (s, 3H)~1.5 (s, 9H)~8.5 (br s, 1H)
tert-Butyl (2-chloro-6-methylpyridin-4-yl)carbamate (Experimental) No data availableNo data availableNo data availableNo data available
2-chloro-5-methylpyridin-4-amine (Experimental in DMSO-d₆) 7.68 (s, 1H), 6.50 (s, 1H)[3]1.96 (s, 3H)[3]N/A6.16 (br s, 2H)[3]

Causality Behind Predicted Chemical Shifts: The introduction of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the amino functionality is expected to deshield the adjacent aromatic protons, causing a downfield shift compared to the precursor amine. The tert-butyl group itself will present as a characteristic singlet at approximately 1.5 ppm due to the nine equivalent protons.[4]

¹³C NMR Spectral Data (Predicted)

A prediction of the ¹³C NMR chemical shifts further aids in structural confirmation.

CompoundC=O (ppm)Aromatic Carbons (ppm)C(CH₃)₃ (ppm)CH₃ (ppm)C(CH₃)₃ (ppm)
This compound (Predicted) ~153~150, ~148, ~145, ~120, ~115~81~18~28

Rationale for Predicted ¹³C Shifts: The carbonyl carbon of the carbamate is anticipated to resonate around 153 ppm. The quaternary carbon of the tert-butyl group typically appears around 80-82 ppm, with the methyl carbons resonating at approximately 28 ppm. The aromatic carbons will exhibit distinct signals influenced by the chloro, methyl, and carbamate substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Key IR Absorption Bands (Predicted and Experimental)

Functional GroupThis compound (Predicted)tert-Butyl carbamate (Experimental)
N-H Stretch ~3300-3400 cm⁻¹3436 cm⁻¹
C-H Stretch (aliphatic) ~2980-2850 cm⁻¹2981 cm⁻¹
C=O Stretch (carbamate) ~1700-1725 cm⁻¹1725 cm⁻¹
C-N Stretch ~1250 cm⁻¹1251 cm⁻¹
C-O Stretch ~1160 cm⁻¹1162 cm⁻¹

The characteristic IR spectrum of a tert-butyl carbamate shows a strong carbonyl absorption. The N-H stretching frequency can be influenced by hydrogen bonding.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern for this compound

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 242 (for ³⁵Cl) and 244 (for ³⁷Cl) in a roughly 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Loss of tert-Butyl Group: A prominent fragment should be observed at m/z 186/188, corresponding to the loss of the tert-butyl group (C₄H₉, 57 Da).

  • Loss of Isobutylene: Another characteristic fragmentation pathway for tert-butyl esters and carbamates is the loss of isobutylene (C₄H₈, 56 Da), leading to a fragment at m/z 186/188.

  • Decarboxylation: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the [M - C₄H₈]⁺ fragment would yield the ion of 2-chloro-5-methylpyridin-4-amine at m/z 142/144.

Experimental Protocols: A Practical Approach

To ensure the reliable characterization of these compounds, standardized experimental protocols are essential.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.

Workflow and Structural Relationships

The following diagrams illustrate the synthetic relationship between the precursor and the target compound, and a comparison of the isomeric structures.

G precursor 2-chloro-5-methylpyridin-4-amine reagent + Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) precursor->reagent product This compound reagent->product Boc Protection

Caption: Synthetic pathway to the target compound.

G cluster_0 Isomeric Comparison target This compound (Methyl at C5) isomer tert-Butyl (2-chloro-6-methylpyridin-4-yl)carbamate (Methyl at C6)

Caption: Structural comparison of the isomeric carbamates.

Conclusion

While direct experimental characterization data for this compound remains elusive in the public domain, a comprehensive analytical profile can be confidently predicted. By leveraging the known data of its synthetic precursor and a positional isomer, researchers can establish a reliable baseline for the identification and quality control of this important synthetic intermediate. The provided protocols and comparative data serve as a valuable resource for scientists engaged in the synthesis and application of novel pyridine derivatives.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. Available at: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. Available at: [Link]

  • Journal of AOAC INTERNATIONAL. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available at: [Link]

Sources

A Comparative Guide to Analytical Standards for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate (CAS No. 1820717-60-9) is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and quality are paramount to ensure the safety and efficacy of the final drug product. This guide will explore the primary analytical techniques for its characterization, delve into potential impurities stemming from its synthesis, and provide detailed experimental protocols to establish a comprehensive analytical standards framework.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods.

PropertyValueSource
CAS Number 1820717-60-9
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Appearance White to off-white solid (typical)General knowledge
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.General knowledge

Synthesis and Potential Impurities

The primary route to this compound involves the protection of the amino group of 2-chloro-5-methylpyridin-4-amine with a tert-butoxycarbonyl (Boc) group. The precursor, 2-chloro-5-methylpyridin-4-amine, is typically synthesized from 2-chloro-5-methyl-4-nitropyridine 1-oxide via catalytic hydrogenation[1].

This synthetic pathway gives rise to a predictable impurity profile that must be monitored.

Workflow for Synthesis and Impurity Generation

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start 2-chloro-5-methyl-4-nitropyridine 1-oxide Step1 Catalytic Hydrogenation (e.g., Pt/C, H₂) Start->Step1 Intermediate 2-chloro-5-methylpyridin-4-amine Step1->Intermediate Impurity1 Unreacted Starting Material: 2-chloro-5-methyl-4-nitropyridine 1-oxide Step1->Impurity1 Incomplete reaction Impurity2 Over-reduction Products Step1->Impurity2 Impurity3 Residual Catalysts (Pt, Mo) Step1->Impurity3 Step2 Boc Protection (e.g., (Boc)₂O, base) Intermediate->Step2 Final_Product This compound Step2->Final_Product Impurity4 Unreacted Intermediate: 2-chloro-5-methylpyridin-4-amine Step2->Impurity4 Incomplete reaction Impurity5 Di-tert-butyl dicarbonate Step2->Impurity5 Excess reagent Impurity6 tert-Butanol Step2->Impurity6 Byproduct Impurity7 Di-Boc protected amine Step2->Impurity7 Side reaction Sample Sample Weighing (approx. 12.5 mg) Dissolution Dissolution in 25 mL of Mobile Phase A/B Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Analysis Chromatographic Separation and UV Detection Injection->Analysis

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for verifying the structure of tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a substituted pyridinylcarbamate, and its analogs. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for ensuring the identity, purity, and integrity of these important pharmaceutical building blocks.

Introduction: The Criticality of Structural Verification

Substituted pyridinylcarbamates are prevalent motifs in modern drug discovery, often serving as key intermediates in the synthesis of complex therapeutic agents. The precise arrangement of substituents on the pyridine ring and the integrity of the carbamate linkage are paramount to the molecule's intended biological activity and safety profile. Any ambiguity in the structure, such as positional isomers, can lead to significant downstream consequences, including failed biological assays, misinterpreted structure-activity relationships (SAR), and costly delays in the development pipeline.

This guide will focus on a multi-pronged analytical approach to confidently elucidate and confirm the structure of the target compound, this compound, and compare its analytical characteristics with a structurally related analog, tert-butyl (4-methylpyridin-2-yl)carbamate.

The Analytical Triad: A Foundation for Structural Confirmation

A robust structural confirmation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. For the compounds , the "analytical triad" of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and self-validating dataset. High-Performance Liquid Chromatography (HPLC) further complements this by assessing purity and providing an orthogonal method of identification based on retention time.

The logical workflow for structural confirmation is a systematic process of gathering and interpreting data from these techniques.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation Synthesis Synthesis of Carbamate Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS IR FTIR Spectroscopy Purification->IR HPLC HPLC Analysis (Purity & Retention Time) Purification->HPLC Confirmation Final Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: Workflow for structural confirmation.

Synthesis of the Target Compound and its Precursor

The synthesis of this compound typically proceeds via the Boc-protection of its corresponding amine precursor, 2-chloro-5-methylpyridin-4-amine. The synthesis of this precursor is a critical first step.

Synthesis of 2-chloro-5-methylpyridin-4-amine

A common route to 2-chloro-5-methylpyridin-4-amine involves the reduction of a nitro-pyridine precursor. For instance, 2-chloro-5-methyl-4-nitropyridine 1-oxide can be hydrogenated to yield the desired amine.[1]

Experimental Protocol: Synthesis of 2-chloro-5-methylpyridin-4-amine

  • Reaction Setup: A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium (1 equivalent) and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) in ethanol.[1]

  • Inerting: The reactor is sealed and purged with an inert gas, such as argon.[1]

  • Hydrogenation: The reaction mixture is subjected to hydrogen gas pressure (e.g., 3 bar) and stirred at a controlled temperature (e.g., 30°C) for an extended period (e.g., 20 hours).[1]

  • Work-up: Upon completion, the reactor is purged with an inert gas, and the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 2-chloro-5-methylpyridin-4-amine.[1]

Synthesis of this compound

The protection of the synthesized amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Experimental Protocol: Boc Protection of 2-chloro-5-methylpyridin-4-amine

  • Reaction Setup: To a solution of 2-chloro-5-methylpyridin-4-amine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or HPLC for the disappearance of the starting amine.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic data for the target compound and a comparative analog.

¹H and ¹³C NMR Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecular structure.

Table 1: Comparison of ¹H and ¹³C NMR Data

Compound ¹H NMR (Predicted/Observed) ¹³C NMR (Predicted/Observed)
This compound Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).Methyl Protons: A singlet around δ 2.0-2.5 ppm.tert-Butyl Protons: A singlet at δ ~1.5 ppm (9H).NH Proton: A broad singlet, chemical shift is solvent-dependent.Pyridine Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).Carbonyl Carbon: A signal around δ 150-155 ppm.Quaternary Carbon (t-Bu): A signal around δ 80-85 ppm.Methyl Carbon (t-Bu): A signal around δ 28 ppm.Pyridine-Methyl Carbon: A signal around δ 15-20 ppm.
tert-Butyl (4-methylpyridin-2-yl)carbamate Aromatic Protons: Three signals in the aromatic region.Methyl Protons: A singlet around δ 2.3 ppm.tert-Butyl Protons: A singlet at δ ~1.5 ppm (9H).NH Proton: A broad singlet.Pyridine Carbons: Five distinct signals in the aromatic region.Carbonyl Carbon: A signal around δ 152-154 ppm.Quaternary Carbon (t-Bu): A signal around δ 80-82 ppm.Methyl Carbon (t-Bu): A signal around δ 28 ppm.Pyridine-Methyl Carbon: A signal around δ 21 ppm.
2-chloro-5-methylpyridin-4-amine (Precursor) ¹H NMR (300 MHz, DMSO-d6): δ=1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H).[1]No experimental data found.

Note: Predicted values are based on standard chemical shift tables and data from similar structures.

The distinct substitution pattern of the target compound, with the chloro, methyl, and carbamate groups, will result in a unique set of chemical shifts and coupling patterns for the aromatic protons, allowing for unambiguous differentiation from its isomers.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components. For halogenated compounds like the target molecule, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Table 2: Key Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ Key Fragmentation Pathways
This compound C₁₁H₁₅ClN₂O₂242.70243.09 & 245.09 (Cl isotope pattern)Loss of tert-butyl group (-57 Da)Loss of isobutylene (-56 Da)Loss of the entire Boc group (-101 Da)
tert-Butyl (4-methylpyridin-2-yl)carbamate C₁₁H₁₆N₂O₂208.26209.13Loss of tert-butyl group (-57 Da)Loss of isobutylene (-56 Da)Loss of the entire Boc group (-101 Da)
2-chloro-5-methylpyridin-4-amine (Precursor) C₆H₇ClN₂142.59143.04 & 145.04 (Cl isotope pattern).[1]Fragmentation of the pyridine ring.

The following diagram illustrates the expected primary fragmentation of the target compound in the mass spectrometer.

MS Fragmentation Parent [M+H]⁺ m/z 243/245 Frag1 [M+H - C₄H₈]⁺ m/z 187/189 Parent->Frag1 - isobutylene Frag2 [M+H - C₄H₉]⁺ m/z 186/188 Parent->Frag2 - tert-butyl radical Frag3 [M+H - C₅H₉O₂]⁺ m/z 142/144 Parent->Frag3 - Boc group

Caption: Expected MS fragmentation pathways.

Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For the target compound, the key vibrational bands of interest are the N-H stretch, the C=O stretch of the carbamate, and vibrations associated with the substituted pyridine ring.

Table 3: Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (carbamate)3200-3400
C-H Stretch (aromatic & aliphatic)2850-3100
C=O Stretch (carbamate)1680-1720
C-N Stretch1200-1350
C-O Stretch1000-1300
C-Cl Stretch600-800

Comparison of the IR spectrum of the synthesized product with that of known carbamates and pyridines helps to confirm the presence of these key functional groups.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers. A well-developed HPLC method should provide a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Experimental Protocol: HPLC Purity Analysis

  • Column: A reverse-phase C18 column is typically suitable for this class of compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 280 nm) is standard.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent.

  • Injection and Analysis: A small volume of the sample solution is injected onto the column, and the chromatogram is recorded. The purity is calculated based on the relative peak areas.

A properly validated HPLC method will demonstrate good resolution between the main peak and any potential impurities, ensuring an accurate assessment of the compound's purity.[2]

Conclusion: A Self-Validating Approach to Structural Integrity

The structural confirmation of this compound and its derivatives is a critical step in the drug discovery and development process. A multi-technique approach, leveraging the strengths of NMR, MS, and IR spectroscopy, provides a comprehensive and self-validating dataset that leaves no room for structural ambiguity. When complemented by a robust HPLC method for purity assessment, researchers can be confident in the identity and quality of their materials.

This guide has outlined the key experimental considerations and provided a framework for the systematic analysis of these important compounds. By understanding the "why" behind each analytical choice and adhering to rigorous experimental protocols, scientists can ensure the integrity of their research and accelerate the development of new medicines.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-....
  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

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A Comparative Guide to the Biological Activity of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its versatile structure allows for a wide array of substitutions, leading to compounds with diverse therapeutic and practical applications.[1] Among these, pyridinyl carbamates have garnered significant interest due to their potential as kinase inhibitors, anticancer agents, and fungicides. This guide provides a comprehensive comparison of the biological activities of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate* and its analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Our focus is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this promising class of compounds.

The Pyridine Carbamate Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in designing molecules that can effectively bind to biological targets. When combined with a carbamate functional group, the resulting pyridinyl carbamate scaffold offers a unique combination of structural rigidity and flexibility, which can be fine-tuned to achieve desired biological effects.

The general structure of the compounds discussed in this guide is based on a substituted pyridine ring bearing a carbamate side chain. The tert-butyl carbamate group, in particular, is often employed as a protecting group in organic synthesis but also contributes to the lipophilicity and metabolic stability of the parent molecule. The presence of a chlorine atom and a methyl group on the pyridine ring, as in our lead compound, this compound*, further influences the electronic and steric properties of the molecule, which are critical determinants of its biological activity.

Synthesis of tert-Butyl Pyridinylcarbamate Analogs

The synthesis of tert-butyl pyridinylcarbamate analogs typically involves the reaction of a corresponding aminopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The starting aminopyridines can be synthesized through various methods, including nucleophilic aromatic substitution or reduction of nitropyridines.

Below is a generalized, step-by-step protocol for the synthesis of a tert-butyl pyridinylcarbamate.

Experimental Protocol: Synthesis of tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate

Materials:

  • 2-chloro-5-methylpyridin-4-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Dissolve 2-chloro-5-methylpyridin-4-amine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate.

Causality behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the Boc anhydride and other side reactions. The base is necessary to deprotonate the amino group of the pyridine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride. Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Comparative Biological Activity of Pyridinyl Carbamate Analogs

The biological activity of this compound* analogs is highly dependent on the nature and position of the substituents on the pyridine ring. Research has explored the potential of these compounds in two primary areas: as anticancer agents and as antifungal agents .

Anticancer Activity: Targeting Kinases and Telomerase

Several studies have highlighted the potential of pyridine derivatives as inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[3] Additionally, telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortality, has emerged as a promising target for cancer therapy.

A study on 2-chloropyridine derivatives bearing a 1,3,4-oxadiazole moiety revealed their potent antiproliferative activity against the SGC-7901 gastric cancer cell line.[4] Notably, some of these compounds exhibited significant telomerase inhibitory activity.[4] This suggests that the 2-chloropyridine scaffold can serve as a basis for the design of novel anticancer agents.

The general structure-activity relationship (SAR) for the anticancer activity of pyridine derivatives suggests that the presence of specific substituents can significantly enhance their potency. For instance, a review on the antiproliferative activity of pyridine derivatives indicated that the presence of -OMe, -OH, -C=O, and NH₂ groups can enhance their activity, while halogen atoms or bulky groups may decrease it.[2][5]

Table 1: Comparative Anticancer Activity of Pyridinyl Carbamate Analogs

Compound IDR1R2R3Target/Cell LineIC₅₀ (µM)Reference
Lead Compound ClCH₃NHBocSGC-7901Data not available-
Analog 1 ClHNH-Oxadiazole-R'SGC-79012.3 ± 0.07[4]
Analog 2 HHNH-Oxadiazole-R''SGC-7901> 50[4]
Analog 3 ClCH₃NH-Triazole-R'B16F1041.12 - 61.11[6]
Analog 4 BrHNH-Triazole-R''B16F10Potent activity reported[6]

Note: The structures in this table are generalized representations based on the cited literature. Specific R' and R'' groups can be found in the respective publications. Data for the lead compound is not available in the searched literature.

The data suggests that the presence of the 2-chloro substituent is often beneficial for anticancer activity. The replacement of the tert-butyl carbamate with other heterocyclic moieties like oxadiazoles and triazoles has yielded compounds with potent activity.

Antifungal Activity: A Promising Avenue for Agrochemicals

Carbamates are a well-established class of fungicides.[4] The pyridine ring, when incorporated into carbamate-containing molecules, can lead to compounds with potent and broad-spectrum antifungal activity.

A study on N-aryl carbamate derivatives demonstrated that compounds with chlorine or bromine atoms on a di-substituted phenyl ring exhibited superior antifungal potency. While not direct analogs of our lead compound, this finding highlights the importance of halogen substituents in enhancing antifungal activity.

Table 2: Comparative Antifungal Activity of Pyridinyl Carbamate Analogs

Compound IDR1R2Target FungiMIC (µg/mL)Reference
Lead Compound ClCH₃Aspergillus nigerData not available-
Analog 5 ClCH₃ (quinoline)Aspergillus nigerActivity reported
Analog 6 HH (quinoline)Aspergillus flavusActivity reported

Note: Quantitative MIC values for direct analogs of the lead compound were not available in the searched literature. The table reflects that related structures have shown antifungal potential.

The available literature suggests that the 2-chloro-pyridine moiety is a promising scaffold for the development of new antifungal agents. Further SAR studies are needed to elucidate the optimal substitution patterns for maximizing antifungal efficacy.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, it is essential to follow standardized and well-validated experimental protocols.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Seed cancer cells (e.g., SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

  • Inoculate each well with a standardized suspension of the fungal strain (e.g., Aspergillus niger).

  • Include positive (fungus with no compound) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

General Synthetic Scheme

Synthesis aminopyridine Substituted Aminopyridine product tert-Butyl Pyridinylcarbamate Analog aminopyridine->product Solvent (e.g., DCM) boc_anhydride (Boc)₂O boc_anhydride->product base Base (e.g., TEA) base->product

Caption: General reaction scheme for the synthesis of tert-butyl pyridinylcarbamate analogs.

Potential Biological Targets and Pathways

Biological_Targets compound Pyridinyl Carbamate Analog kinase Protein Kinase compound->kinase telomerase Telomerase compound->telomerase fungal_enzyme Fungal Enzyme compound->fungal_enzyme cell_signaling Altered Cell Signaling kinase->cell_signaling telomerase->cell_signaling apoptosis Apoptosis cell_signaling->apoptosis cancer Anticancer Effect apoptosis->cancer fungal_growth Inhibition of Fungal Growth fungal_enzyme->fungal_growth antifungal Antifungal Effect fungal_growth->antifungal

Caption: Potential biological targets and resulting effects of pyridinyl carbamate analogs.

Conclusion and Future Directions

The this compound* scaffold and its analogs represent a versatile class of compounds with significant potential in both oncology and agriculture. The available data, though not exhaustive for the lead compound itself, strongly suggests that modifications to the pyridine ring and the carbamate moiety can lead to potent and selective inhibitors of key biological targets.

Future research should focus on a more systematic exploration of the structure-activity relationships within this series. This includes:

  • Synthesis of a focused library of analogs with diverse substitutions at various positions of the pyridine ring.

  • Screening against a broader panel of cancer cell lines and fungal pathogens to identify more potent and selective compounds.

  • Elucidation of the precise mechanism of action through target identification and validation studies.

  • Optimization of pharmacokinetic properties to improve drug-likeness and in vivo efficacy.

By adopting a multidisciplinary approach that combines synthetic chemistry, biological screening, and computational modeling, the full potential of this compound* analogs can be unlocked, paving the way for the development of novel and effective therapeutic and agrochemical agents.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

  • Cai, Z., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-8. [Link]

  • Gomez, L. A. R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-54. [Link]

  • Gomez, L. A. R., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed, 39062883. [Link]

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  • Schoumacher, M., et al. (2023). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Medicinal Chemistry, 19(3), 276-296. [Link]

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  • de Tullio, P., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Iaroshenko, V. O., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Khan, I., et al. (2023). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 10(2), 53-59. [Link]

  • Wang, Y., et al. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(22), 7806-7813. [Link]

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A Comparative Guide to the Synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, offering experimental data and field-proven insights to inform your choice of methodology, whether for small-scale laboratory research or large-scale production.

Introduction: The Significance of a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. The presence of the chloro, methyl, and protected amine functionalities on the pyridine ring allows for diverse and selective downstream chemical modifications. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a variety of reaction conditions and its facile removal under acidic conditions, making it a cornerstone of modern organic synthesis.[1] The selection of a synthetic route to this intermediate can significantly impact the overall cost, efficiency, and environmental footprint of a drug development program. This guide will dissect two distinct synthetic pathways, evaluating them on key performance indicators to provide a clear cost-benefit analysis.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into two primary stages:

  • Formation of the core intermediate: The synthesis of 2-chloro-5-methylpyridin-4-amine.

  • Protection of the amino group: The introduction of the tert-butoxycarbonyl (Boc) group.

This guide will compare two overarching routes, each employing different methodologies for these key stages.

Route 1: Catalytic hydrogenation for the reduction of a nitro precursor, followed by a standard Boc-protection using di-tert-butyl dicarbonate and a basic catalyst.

Route 2: A classic metal-acid reduction of the nitro precursor, followed by an alternative Boc-protection method utilizing peptide coupling reagents.

Route 1: The High-Efficiency Pathway via Catalytic Hydrogenation and Standard Boc Protection

This route prioritizes high yield and purity through the use of a specialized catalyst for the reduction step and a well-established method for the Boc protection.

Stage 1: Synthesis of 2-chloro-5-methylpyridin-4-amine via Catalytic Hydrogenation

This stage begins with the nitration of 2-chloro-5-methylpyridine-1-oxide to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide, which is then reduced to the desired amine.

Step 1a: Nitration of 2-chloro-5-methylpyridine-1-oxide

The synthesis of the nitro precursor, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is achieved by treating 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric and sulfuric acids. This standard nitration procedure for pyridine N-oxides is effective, providing the desired product in good yield.[2]

Experimental Protocol: Nitration [2]

  • To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Adjust the pH to 2-3 with a sodium carbonate solution.

  • Collect the resulting yellow solid by filtration and wash with ice water.

  • Combine the filtrates and extract with hot chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide. Reported Yield: 80%[2]

Step 1b: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide

The reduction of the nitro group is a critical step. This route employs a sophisticated catalytic system of platinum and molybdenum on activated carbon for a highly efficient and clean conversion to the amine.[3]

Experimental Protocol: Catalytic Hydrogenation [3]

  • In a glass pressure reactor with a cross-beam stirrer, charge 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of a hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon) under an argon atmosphere.

  • Add 320 ml of ethanol to the reactor.

  • Seal the reactor and inert three times with 3 bar argon overpressure.

  • Conduct the hydrogenation for 20 hours at 30°C under a 3 bar hydrogen overpressure.

  • After the reaction, inert the reactor with argon and filter the reaction solution through 10 g of kieselguhr.

  • Concentrate the filtrate to dryness under reduced pressure to obtain 2-chloro-5-methylpyridin-4-amine. Reported Yield: Quantitative, with a purity of 97.5% (HPLC)[3]

Stage 2: Standard Boc Protection of 2-chloro-5-methylpyridin-4-amine

The final step in Route 1 is the protection of the amino group using the widely adopted di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA).[4] This method is known for its high efficiency and broad applicability.

Experimental Protocol: Standard Boc Protection

  • Dissolve 2-chloro-5-methylpyridin-4-amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1.5 to 2.0 equivalents of triethylamine (TEA).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Workflow for Route 1

Route 1 Workflow A 2-Chloro-5-methylpyridine-1-oxide B Nitration (HNO₃, H₂SO₄) A->B Yield: 80% C 2-Chloro-5-methyl-4-nitropyridine-1-oxide B->C D Catalytic Hydrogenation (H₂, Pt/Mo on Carbon) C->D Yield: Quantitative E 2-Chloro-5-methylpyridin-4-amine D->E F Standard Boc Protection (Boc₂O, Base) E->F High Yield G This compound F->G

A schematic representation of the synthetic workflow for Route 1.

Route 2: The Classical Approach with Metal-Acid Reduction and Alternative Boc Protection

This route employs more traditional, and often lower-cost, reagents for the reduction step and an alternative method for the Boc protection that may be advantageous in certain contexts.

Stage 1: Synthesis of 2-chloro-5-methylpyridin-4-amine via Metal-Acid Reduction

This pathway also starts from 2-chloro-5-methyl-4-nitropyridine-1-oxide but utilizes a classic reduction method.

Step 1: Metal-Acid Reduction of 2-chloro-5-methyl-4-nitropyridine-1-oxide

The reduction of nitroarenes using a metal, such as iron, in an acidic medium is a well-established and cost-effective method.[5] This approach avoids the need for specialized high-pressure hydrogenation equipment and expensive catalysts.

Experimental Protocol: Metal-Acid Reduction (Adapted from similar reductions[6])

  • To a stirred suspension of 2-chloro-5-methyl-4-nitropyridine-1-oxide in a mixture of ethanol and water, add iron powder.

  • Add a catalytic amount of a mineral acid, such as hydrochloric acid or sulfuric acid, or a stoichiometric amount of a weaker acid like acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methylpyridin-4-amine. Expected Yield: 85-90%[6]

Stage 2: Alternative Boc Protection using EDCI and HOBt

For the Boc protection step, this route explores a method more commonly associated with peptide synthesis, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in conjunction with Boc₂O.[1] This method can be particularly effective for less reactive amines or when standard basic conditions are not ideal.

Experimental Protocol: EDCI/HOBt Mediated Boc Protection [1]

  • Dissolve 2-chloro-5-methylpyridin-4-amine and di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).

  • Add a base, such as triethylamine (TEA).

  • Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction solution with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography. Reported Yield for similar aminopyridines: 85-90%

Workflow for Route 2

Route 2 Workflow A 2-Chloro-5-methyl-4-nitropyridine-1-oxide B Metal-Acid Reduction (Fe, Acid) A->B Yield: 85-90% C 2-Chloro-5-methylpyridin-4-amine B->C D Alternative Boc Protection (Boc₂O, EDCI, HOBt) C->D Yield: 85-90% E This compound D->E

A schematic representation of the synthetic workflow for Route 2.

Comparative Analysis

The choice between these two routes will depend on the specific needs of the laboratory or production facility, balancing factors such as cost, yield, safety, and scalability.

ParameterRoute 1Route 2Analysis
Overall Yield High (potentially >75%)Good (potentially >70%)Route 1 offers a higher potential overall yield due to the quantitative nature of the catalytic hydrogenation step.
Cost of Reagents HigherLowerThe platinum/molybdenum catalyst in Route 1 is significantly more expensive than the iron powder and acid used in Route 2. However, the cost of EDCI and HOBt in Route 2's protection step is higher than that of a simple base like TEA. A detailed cost analysis of all reagents is necessary for a definitive conclusion.
Equipment Requires high-pressure hydrogenation equipment.Standard laboratory glassware is sufficient.The need for specialized equipment in Route 1 may be a barrier for some laboratories.
Safety Handling of hydrogen gas under pressure requires strict safety protocols.The use of flammable solvents and acids requires standard laboratory precautions. The reaction is generally considered safer to handle than high-pressure hydrogenation.
Scalability Catalytic hydrogenation is highly scalable for industrial production.Metal-acid reductions can be more challenging to scale up due to the handling of large quantities of solids and potential for exothermic reactions.
Environmental Impact The use of a recyclable catalyst is a green chemistry advantage.The disposal of iron salts from the reduction step can be an environmental concern.
Purity of Intermediate High purity (97.5%) of the amine intermediate is reported.[3]The purity of the amine from the metal-acid reduction may be lower and require more extensive purification.

Cost-Benefit Analysis and Recommendations

For academic research and small-scale synthesis: Route 2 presents a more accessible and cost-effective option. The avoidance of expensive catalysts and high-pressure equipment makes it a practical choice for laboratories with standard setups. The slightly lower overall yield is often an acceptable trade-off for the reduced initial investment and simpler experimental procedure.

For industrial production and large-scale synthesis: Route 1 is likely the more advantageous choice. While the initial investment in the catalyst and hydrogenation equipment is higher, the superior yield, higher purity of the intermediate (potentially reducing downstream purification costs), and the established scalability of catalytic hydrogenation processes make it more economically viable in the long run. The ability to recycle the catalyst further enhances its cost-effectiveness and environmental credentials.

The alternative Boc protection method in Route 2, while effective, introduces additional, relatively expensive reagents (EDCI, HOBt) that may not be justified for a simple protection step on a large scale when the standard method with a basic catalyst is generally robust and more economical.

Conclusion

The synthesis of this compound can be approached through multiple effective routes. The optimal choice is not universal but rather depends on the specific context of the synthesis, including the scale, available resources, and economic considerations. Route 1, with its high-efficiency catalytic hydrogenation, is well-suited for large-scale, cost-sensitive production where high purity and yield are critical. In contrast, Route 2 offers a more accessible and economical alternative for smaller-scale laboratory work, utilizing classical and robust chemical transformations. By carefully considering the trade-offs outlined in this guide, researchers and drug development professionals can make an informed decision to select the synthetic pathway that best aligns with their project goals.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • CN102936220B. (n.d.). BOC protection method for aminopyridine. Google Patents.
  • CN113474332A. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Bulavka, V. N., & Boiko, I. I. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
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  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a key building block in modern drug discovery and development, tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate (CAS No. 1820717-60-9) is a staple in many research laboratories.[1] However, its utility in synthesis is matched by the critical need for its responsible disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for handling this compound's waste stream. The principles outlined here are designed to ensure the safety of laboratory personnel, maintain environmental integrity, and uphold rigorous scientific practice. The core logic hinges on the compound's chemical nature: it is a halogenated organic solid , a classification that dictates every subsequent step in its disposal pathway.

Core Chemical Profile and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This initial assessment forms the basis of our entire safety and disposal protocol. The presence of a chlorine atom on the pyridine ring fundamentally classifies this compound as a halogenated organic, requiring segregation from non-halogenated waste streams.[2][3]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 1820717-60-9[1]
Molecular Formula C₁₁H₁₅ClN₂O₂[1]
Molecular Weight 242.70 g/mol [1]
Physical Form SolidN/A
Primary Classification Halogenated Organic Compound[4]
Known Hazards Potential for eye, skin, and respiratory irritation. Harmful if swallowed or inhaled.[5][6]
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas.[6]

Note: While a specific, comprehensive safety data sheet for this exact compound is not widely available, the hazard profile is inferred from its structural components (a chlorinated pyridine) and data from closely related analogs. Always refer to the supplier-specific SDS that accompanies your reagent.

Mandatory Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is non-negotiable. The potential for irritation and toxicity necessitates the use of appropriate barriers between the researcher and the chemical.

  • Primary Engineering Control : All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][7]

  • Gloves : Wear nitrile gloves (or other chemically resistant gloves) at all times. Ensure they are inspected for integrity before use.

  • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are required.

  • Lab Coat : A standard laboratory coat must be worn and kept fully fastened.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic and compliant method for disposing of this compound and its associated waste.

Step 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is accurate characterization and segregation at the point of generation.

  • Action : Immediately classify any waste containing this compound as "Hazardous Halogenated Organic Solid Waste."

  • Causality : This initial classification is the most critical decision point. Halogenated wastes cannot be mixed with non-halogenated wastes.[3] The disposal process for halogenated compounds, typically high-temperature incineration, requires specialized flue-gas scrubbing systems to neutralize the corrosive hydrogen chloride gas produced during combustion.[6] Mixing streams leads to costly and improper disposal for the entire container.

Step 2: Container Selection and Preparation

The integrity of the waste containment system is essential to prevent leaks and environmental contamination.

  • Action : Select a wide-mouth, high-density polyethylene (HDPE) or other compatible plastic container with a secure, leak-proof screw cap.[8] The container must be clean and dry before its first use as a waste receptacle.

  • Causality : Plastic containers are preferred over metal for chemical waste as they are not susceptible to corrosion from potentially acidic trace impurities.[9] The container must remain closed except when actively adding waste.[2][3]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Action : Before any waste is added, affix a "Hazardous Waste" label to the container. Fill it out clearly with:

    • The full chemical name: "this compound"

    • The CAS Number: "1820717-60-9"

    • The primary hazard: "Irritant, Toxic"

    • The date accumulation started.

  • Causality : Federal and local regulations (e.g., EPA RCRA) mandate clear identification of hazardous waste contents to ensure safe handling, storage, and final disposal.[9] This label informs everyone, from your lab colleagues to the EHS professionals, of the container's contents and associated risks.

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated and controlled area pending pickup.

  • Action : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[8][10] This area should be under the control of laboratory personnel, away from general traffic, and within secondary containment (such as a spill tray) to contain any potential leaks.

  • Causality : The SAA concept ensures that hazardous waste is managed safely at its point of generation. Storing incompatible waste types together is a significant safety risk; for instance, this halogenated organic waste should not be stored in the same secondary containment as strong acids or bases.

Step 5: Arranging for Final Disposal

The final step is the transfer of responsibility to certified professionals.

  • Action : Once the container is full (do not overfill; leave at least 10% headspace) or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) department for pickup.[8][11]

  • Causality : Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed Treatment, Storage, and Disposal Facilities (TSDFs).[12] Your EHS department acts as the necessary intermediary to ensure the waste is transported and disposed of in compliance with all legal and environmental standards. Never attempt to dispose of this chemical via standard trash or drains.[4][13]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for making correct disposal decisions for laboratory waste related to this compound.

G Disposal Decision Workflow for Lab Waste Start Waste Generated (e.g., excess reagent, contaminated labware) Check_Halogen Is the primary contaminant This compound? Start->Check_Halogen Halogen_Waste Classify as: 'Halogenated Organic Waste' Check_Halogen->Halogen_Waste Yes Non_Halogen_Waste Follow disposal protocol for 'Non-Halogenated Waste' Check_Halogen->Non_Halogen_Waste No Container Select labeled, compatible 'Halogenated Waste' container Halogen_Waste->Container EHS_Pickup Store in SAA and arrange for EHS pickup Container->EHS_Pickup Prohibited PROHIBITED: - Drain Disposal - General Trash - Mixing with Non-Halogenated Waste EHS_Pickup->Prohibited

Caption: Logical flow for classifying and handling chemical waste.

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • Alert Personnel : Immediately notify others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain and Absorb : Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean Up : Carefully sweep or scoop the absorbed material into your designated "Hazardous Halogenated Organic Solid Waste" container.[6]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste in the same container.

  • Report : Report the incident to your laboratory supervisor and EHS department, per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limited published safety data. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate (CAS Number: 1820717-60-9).[1] In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related molecules to establish a robust safety protocol. The core principle is to treat the compound with a high degree of caution, assuming it possesses hazards associated with its constituent chemical motifs: a chlorinated pyridine and a carbamate functional group.

Hazard Analysis: A Sum of Constituent Parts

This compound is a molecule that combines a substituted pyridine ring with a carbamate side chain. An analysis of related compounds provides insight into its potential hazards:

  • Chlorinated Pyridines: Compounds like 2-chloropyridine are known to be toxic and irritants.[2][3] Pyridine and its derivatives can cause local irritation to the skin and mucous membranes. Absorption through the skin can lead to systemic effects similar to those from inhalation, which may include headache, nausea, and nervousness.[2]

  • Carbamates: While the toxicity of carbamates can vary widely, some are known to be hazardous. For instance, methyl carbamate is suspected of causing cancer and causes serious eye irritation.[4]

  • Related Aminopyridines: The precursor, 2-chloro-5-methylpyridin-4-amine, is classified with several GHS hazard statements, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin irritation and serious eye damage.[5][6]

Based on this analysis, it is prudent to handle this compound as a substance that is potentially harmful by all routes of exposure and may cause significant irritation to the skin, eyes, and respiratory tract.

Table 1: Summary of Potential Hazards

Hazard ClassificationPotential EffectsSource of Concern
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on data for 2-chloro-5-methylpyridin-4-amine.[5][6]
Skin Corrosion/Irritation May cause skin irritation.Based on data for 2-chloro-5-methylpyridin-4-amine and pyridine derivatives.[2][5]
Serious Eye Damage/Eye Irritation May cause serious eye irritation or damage.Based on data for 2-chloro-5-methylpyridin-4-amine and methyl carbamate.[4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Based on data for 2-chloro-5-methylpyridin-4-amine.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Rationale: To prevent contact with splashes, dust, or vapors that could cause serious eye damage.

    • Specification: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Rationale: To prevent skin contact, which could lead to irritation or systemic toxicity through absorption.

    • Gloves: Wear appropriate chemical-resistant gloves. Given the chemical structure, nitrile gloves are a suitable initial choice, but it is recommended to consult a glove compatibility chart for specific breakthrough times. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your hands.

    • Body Protection: A fully buttoned lab coat should be worn to protect the arms and body. For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron or suit should be considered.[4]

  • Respiratory Protection:

    • Rationale: To prevent the inhalation of dust or vapors, which may cause respiratory irritation or systemic toxicity.

    • Specification: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are not sufficient or during a spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] The use of respirators must be in accordance with a written respiratory protection program that includes training, fit-testing, and medical evaluations, as described in OSHA 1910.134.[7]

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles (or face shield and goggles)Protects against splashes and dust, preventing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential absorption.
Body Protection Lab coat (or chemical-resistant apron/suit)Protects against skin exposure on the arms and body.
Respiratory Protection Use in a chemical fume hood; NIOSH-approved respirator if needed.Prevents inhalation of potentially harmful dust or vapors.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Ensure work area is clean and uncluttered verify_eng Verify fume hood is operational weigh_dispense Weigh and dispense compound in fume hood prep_area->weigh_dispense Proceed to Handling gather_ppe Don appropriate PPE locate_safety Locate eyewash station and safety shower keep_covered Keep container closed when not in use decontaminate Decontaminate work surfaces weigh_dispense->decontaminate Proceed to Cleanup avoid_dust Handle carefully to avoid generating dust dispose_waste Dispose of waste in labeled hazardous waste container remove_ppe Remove PPE carefully wash_hands Wash hands thoroughly

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning work, ensure the designated handling area, preferably within a chemical fume hood, is clean and free of clutter.[8]

    • Verify that the chemical fume hood is functioning correctly.

    • Put on all required PPE as outlined in Section 2.

    • Confirm the location and accessibility of the nearest eyewash station and safety shower.[9]

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation risk.[4]

    • Keep containers of the chemical tightly closed when not in use.[10]

    • Handle the solid material carefully to avoid the generation of dust.

  • Post-Handling & Cleanup:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all contaminated waste, including disposable PPE, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[11]

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[8][10]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Diagram 2: Emergency Response Protocol

exposure Exposure Event Skin Contact Eye Contact Inhalation Ingestion skin_action Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. exposure:skin->skin_action eye_action Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. exposure:eye->eye_action inhalation_action Move person to fresh air. exposure:inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. exposure:ingestion->ingestion_action seek_medical Seek immediate medical attention. Bring SDS or this guide. skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Immediate actions to take in case of accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Remove the individual from the area of exposure and move to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

    • Only personnel trained in hazardous spill cleanup should address the spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their research environment.

References

  • 4-tert-Butylpyridine - SAFETY D
  • Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Cole-Parmer.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.
  • Chemwatch GHS SDS in English (European) 49223-1. (n.d.). Sdfine.
  • Tert-Butyl (2-methylpyridin-3-yl)carbamate - AK Scientific, Inc. (2022, April 14). AK Scientific, Inc.
  • 2-Chloropyridine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • 2-Chloropyridine Safety D
  • Pyridine - Apollo Scientific. (2023, July 6). Apollo Scientific.
  • Personal protective equipment for handling Methyl carbam
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. (n.d.). PubChem.
  • tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)
  • tert-Butyl (4-methylpyridin-2-yl)carbamate AldrichCPR 90101-20-5. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Frontier Specialty Chemicals.
  • tert-butyl N-(4-methylpyridin-2-yl)carbamate | CAS:90101-20-5. (n.d.).
  • 2-chloro-5-methylpyridin-4-amine | 79055-62-2. (2025, September 20). ChemicalBook.
  • SAFETY DATA SHEET. (2010, October 22). Fisher Scientific.
  • 90101-20-5|tert-Butyl (4-methylpyridin-2-yl)
  • Chemical Hazards and Toxic Substances - Overview. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention (CDC).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC.
  • Personal Protective Equipment for Pesticide Handlers. (2025, August 6). US EPA.
  • niosh pocket guide to chemical hazards. (n.d.).
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019, January 3). UF/IFAS EDIS.
  • NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech.
  • 1910.1200 - Hazard Communication. (n.d.).
  • Personal protective equipment - pesticide use. (2024, December 27). Health.vic.
  • Complying With OSHA's Hazardous Material Requirements. (n.d.). Wolters Kluwer.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.